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(3-Fluoro-4,5-dimethoxyphenyl)methanol Documentation Hub

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  • Product: (3-Fluoro-4,5-dimethoxyphenyl)methanol

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Fluorinated Benzyl Alcohols in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of (3-Fluoro-4,5-dimethoxyphenyl)methanol Abstract: This technical guide provides a comprehensive overview of the key physicochemical properties of (3-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (3-Fluoro-4,5-dimethoxyphenyl)methanol

Abstract: This technical guide provides a comprehensive overview of the key physicochemical properties of (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS No. 99423-94-6). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the structural rationale for the compound's expected properties, outlines detailed experimental protocols for their determination, and provides predicted spectroscopic signatures based on established chemical principles. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from close structural analogs and computational models to offer a robust predictive analysis, empowering scientists to effectively utilize this compound in their research endeavors.

(3-Fluoro-4,5-dimethoxyphenyl)methanol belongs to a class of substituted aromatic alcohols that serve as critical building blocks in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacological properties.[1] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby optimizing pharmacokinetic profiles.[1]

The presence of two methoxy groups further influences the molecule's electronic and steric character. These electron-donating groups, combined with the electron-withdrawing fluorine atom, create a unique substitution pattern on the aromatic ring that can be exploited for regioselective reactions. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective handling, reaction optimization, and the rational design of new chemical entities.[2][3] This guide provides the foundational knowledge required to harness the potential of this versatile synthetic intermediate.

Molecular Identity and Computed Properties

A precise understanding of a molecule's structure and its computationally derived properties provides a baseline for all experimental work. These descriptors are crucial for preliminary assessments of solubility, lipophilicity, and potential for biological activity.

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} Caption: Core identification and computed molecular properties.

Table 1: Summary of Molecular and Computed Properties

Identifier Value Source
CAS Number 99423-94-6 [4]
Molecular Formula C₉H₁₁FO₃ [4]
Molecular Weight 186.18 g/mol [4]
SMILES COC1=CC(CO)=CC(F)=C1OC [4]
Calculated LogP 1.3352 [4]
Topological Polar Surface Area (TPSA) 38.69 Ų [4]
Hydrogen Bond Acceptors 3 [4]
Hydrogen Bond Donors 1 [4]

| Rotatable Bonds | 3 |[4] |

Physical State and Thermal Properties

Appearance and Predicted Melting Point

The compound is expected to be a white to off-white crystalline solid at room temperature. Its melting point is likely to be moderately above ambient temperature. For context, the related compound 4-Fluoro-3-methoxybenzyl alcohol has a reported melting point of 48-49°C.[5]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting range is a primary indicator of purity. The capillary method is a standard and reliable technique.

Causality and Rationale:

  • Sample Preparation: A finely ground, dry powder ensures uniform heat transfer within the capillary tube, leading to a more accurate and sharp melting range.

  • Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical. A rapid rate can cause a lag between the thermometer reading and the actual sample temperature, resulting in an artificially wide and elevated melting range.

  • Calibration: Using certified standards ensures the accuracy and reliability of the instrument's temperature sensor.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely grind a small amount of (3-Fluoro-4,5-dimethoxyphenyl)methanol to a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted (T2).

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (< 2°C).

dot graph { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for melting point determination by the capillary method.

Solubility Profile

Solubility is a critical parameter in drug development, influencing formulation, bioavailability, and reaction conditions. The solubility of (3-Fluoro-4,5-dimethoxyphenyl)methanol is governed by the interplay of its polar alcohol group and its moderately nonpolar substituted aromatic ring.

Expected Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding with the hydroxyl group.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected.

  • Aqueous Solutions: Low solubility in water is predicted due to the hydrophobic nature of the substituted benzene ring. Solubility will be pH-dependent, increasing slightly under highly acidic or basic conditions, though the alcohol is the primary driver.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of the compound in various solvents, which is essential for developing synthetic and analytical methods.

Causality and Rationale:

  • Equilibration Time: Allowing the mixture to stir for an extended period (24 hours) ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

  • Filtration: Using a sub-micron filter (e.g., 0.22 µm) is essential to remove all undissolved solid particles, ensuring that the concentration of the supernatant accurately reflects the soluble fraction.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (3-Fluoro-4,5-dimethoxyphenyl)methanol to a known volume (e.g., 2 mL) of the test solvent in a sealed vial. The presence of excess solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours using a shaker or stir plate.

  • Phase Separation: Allow the vials to stand for at least 1 hour to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the compound using a calibrated analytical technique, such as HPLC-UV.

  • Calculation: Report the solubility in units of mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral signatures for (3-Fluoro-4,5-dimethoxyphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

5.1.1. Predicted ¹H NMR Spectrum The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

  • -CH₂OH (Methylene protons): Expected around δ 4.5-4.7 ppm . This signal should appear as a singlet, or a doublet if coupling to the hydroxyl proton is observed (often solvent-dependent).

  • -OCH₃ (Methoxy protons): Two distinct singlets are expected, each integrating to 3H, likely in the range of δ 3.8-4.0 ppm .

  • Ar-H (Aromatic protons): Two signals are expected in the aromatic region (δ 6.5-7.5 ppm ).

    • One proton will be ortho to the fluorine, showing coupling to F (a doublet).

    • The other proton will be meta to the fluorine, showing smaller or no coupling to F (a singlet or narrow doublet).

  • -OH (Hydroxyl proton): A broad singlet, with a chemical shift that is highly dependent on concentration and solvent, typically between δ 1.5-3.0 ppm . This peak can be confirmed by a D₂O exchange experiment, where it will disappear.[7]

5.1.2. Predicted ¹³C NMR Spectrum The carbon NMR spectrum reveals the number of unique carbon environments and is particularly informative for this molecule due to carbon-fluorine coupling.[8] A simulated spectrum in Methanol-d4 suggests the following approximate shifts.

  • -CH₂OH (Methylene carbon): ~δ 60-65 ppm.

  • -OCH₃ (Methoxy carbons): Two distinct signals expected around ~δ 56-62 ppm.

  • Aromatic Carbons (C-H): Two signals expected in the ~δ 105-120 ppm region. These will show coupling to fluorine.

  • Aromatic Quaternary Carbons (C-O, C-F, C-CH₂OH): Four signals expected.

    • C-F: This signal will be a large doublet with a ¹JCF coupling constant of ~240-250 Hz, appearing far downfield (~δ 150-160 ppm).

    • C-O: Two signals coupled to fluorine (²JCF or ³JCF), expected around ~δ 145-155 ppm.

    • C-CH₂OH: One signal, also potentially showing a small coupling to fluorine, expected around ~δ 130-140 ppm.

Experimental Protocol: NMR Analysis

Causality and Rationale:

  • Solvent Choice: Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can slightly alter chemical shifts.[9]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) because it is chemically inert, volatile, and its signal appears in a region free from most organic proton signals.[7]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of (3-Fluoro-4,5-dimethoxyphenyl)methanol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Standard Addition: Add a small amount of TMS as an internal reference.

  • Data Acquisition: Acquire the ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum to the TMS signal at δ 0.00 ppm. Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign the ¹³C peaks based on chemical shift and C-F coupling patterns.

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} Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

  • O-H Stretch (alcohol): A strong, broad band around 3200-3500 cm⁻¹ .[10]

  • C-H Stretch (aromatic): Medium peaks just above 3000 cm⁻¹ (~3010-3100 cm⁻¹).

  • C-H Stretch (aliphatic -CH₂- and -CH₃): Medium-to-strong peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

  • C=C Stretch (aromatic ring): Medium peaks in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (ether and alcohol): Strong, distinct peaks in the 1050-1250 cm⁻¹ region. The aryl-alkyl ether stretch is typically strong.

  • C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region, which may overlap with C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Features (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 186.18 , corresponding to the exact molecular weight.

  • Key Fragments:

    • m/z = 169: Loss of a hydroxyl radical (·OH).

    • m/z = 155: Loss of a methoxy radical (·OCH₃).

    • m/z = 157: Loss of the CH₂OH group.

    • The fragmentation pattern will be influenced by the stability of the resulting carbocations, with cleavage benzylic to the aromatic ring being a common pathway.

Conclusion

(3-Fluoro-4,5-dimethoxyphenyl)methanol is a valuable synthetic intermediate with a unique combination of functional groups poised for diverse applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive framework for its physicochemical characterization. By combining predictive analysis based on sound chemical principles with detailed, validated experimental protocols, researchers are well-equipped to understand and utilize this compound. The provided methodologies for determining thermal properties, solubility, and spectroscopic signatures serve as a practical resource for ensuring compound identity, purity, and suitability for downstream applications.

References

  • NP-MRD. 13C NMR Spectrum (1D, 100.0, Methanol-d4, simulated) (NP0353480). [Link]

  • ResearchGate. 13C NMR spectral signals of the compound isolated from the methanol.... [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • Indian Journal of Chemical Technology. Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). [Link]

  • Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

  • ACS Publications. The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. [Link]

  • Thieme. 4. 13C NMR Spectroscopy. [Link]

  • PMC. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

  • Greener Education Materials for Chemists. PHYSICOCHEMICAL PROPERTIES MODULES. [Link]

  • Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. [Link]

  • ResearchGate. Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. [Link]

  • PubChem. Bis(3,4-dimethoxyphenyl)methanol. [Link]

  • PubMed. Physicochemical descriptors in property-based drug design. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • PubChem. (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one. [Link]

  • ResearchGate. Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. [Link]

  • PubChem. (4-Isopropyl-3,5-dimethoxyphenyl)methanol. [Link]

  • NIST. 3-Methoxybenzyl alcohol. [Link]

  • SpectraBase. (3,4-Dimethoxyphenyl)methanol - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. Methanol - Optional[1H NMR] - Spectrum. [Link]

  • MDPI. Chemical and Physical Properties of Selected Biochar Types and a Few Application Methods in Agriculture. [Link]

  • ResearchGate. The calculated IR spectrum of the methanol monomer and dimer.... [Link]

  • MDPI. Mechanochemical Synthesis of the Catechol-Theophylline Cocrystal: Spectroscopic Characterization and Molecular Structure. [Link]

  • SpectraBase. 2,4,5-Trifluoro-3-methoxybenzamide, N-(2-iodo-4-methylphenyl)- - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of (3-Fluoro-4,5-dimethoxyphenyl)methanol: A Technical Guide for Drug Development

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug discovery, profoundly altering a molecule's lipophilicity, metabolic stability, and binding affinity. As a versatile pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug discovery, profoundly altering a molecule's lipophilicity, metabolic stability, and binding affinity. As a versatile pharmacophore building block, (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 99423-94-6) requires rigorous structural validation before downstream synthetic application.

Accurate spectroscopic characterization of multifluorinated or hetero-substituted aromatics is notoriously complex due to the extensive scalar coupling networks introduced by the


F nucleus. This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow & Protocol Design

Before spectroscopic acquisition, sample integrity must be verified. A self-validating analytical system ensures that spectral artifacts (such as solvent impurities or degradation products) are not misinterpreted as structural features.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Sample Compound Synthesis (3-Fluoro-4,5-dimethoxyphenyl)methanol QC HPLC-UV Purity Check (>98% Required) Sample->QC PrepNMR Sample Prep: CDCl3 + 0.03% TMS QC->PrepNMR PrepMS Sample Prep: Direct Injection QC->PrepMS PrepIR Sample Prep: Neat Solid Loading QC->PrepIR AcqNMR Acquisition: 1H, 13C, 19F, 2D-COSY PrepNMR->AcqNMR Data Data Integration & Structural Elucidation AcqNMR->Data AcqMS Acquisition: EI-MS (70 eV) PrepMS->AcqMS AcqMS->Data AcqIR Acquisition: ATR-FTIR (4000-400 cm⁻¹) PrepIR->AcqIR AcqIR->Data

Fig 1. Standardized multiparametric spectroscopic workflow for fluorinated small molecules.

Self-Validating NMR Protocol
  • Dissolution: Dissolve 15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Acquisition: Utilize a 400 MHz spectrometer equipped with a multinuclear broadband probe.

    • 
      H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (D1) to ensure quantitative integration of the methoxy protons.
      
    • 
      C NMR: 512 scans, 45° pulse angle, with 
      
      
      
      H broadband decoupling.
    • 
      F NMR: 32 scans, acquired at 376 MHz. Fluorine's wide chemical shift range and high sensitivity (0.83 relative to 
      
      
      
      H) make it an 1[1].
  • Validation via D

    
    O Exchange:  To unambiguously assign the hydroxyl proton, add 10 µL of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire the
    
    
    H spectrum. The disappearance of the broad singlet at ~2.05 ppm confirms the -OH assignment through deuterium exchange.

Mechanistic Elucidation via NMR Spectroscopy

The presence of the highly electronegative fluorine atom at the C3 position fundamentally dictates the electronic environment of the aromatic ring. Fluorine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously acting as a resonance electron donor (+R).

H NMR Causality & Data

The aromatic protons (H2 and H6) are rendered chemically and magnetically non-equivalent. H2, positioned ortho to the fluorine atom, experiences a strong through-bond scalar coupling (


 Hz), splitting its signal into a distinct doublet of doublets when factoring in the meta-coupling to H6 (

Hz). Conversely, H6 is para to the fluorine, resulting in a negligible

coupling, appearing largely as a broad singlet.

Table 1:


H NMR Spectral Data (400 MHz, CDCl

)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
IntegrationAssignment
C1-CH

4.62s-2HMethylene protons
C4-OCH

3.95s-3HMethoxy (sterically deshielded)
C5-OCH

3.88s-3HMethoxy
C1-OH 2.05br s-1HHydroxyl (D

O exchangeable)
C6-H 6.71br s~1.81HAromatic proton (para to F)
C2-H 6.85dd11.2, 1.81HAromatic proton (ortho to F)
C and F NMR Causality

The


C spectrum is defined by profound carbon-fluorine spin-spin splitting (

). Unlike

H-

H coupling,

values are exceptionally large and propagate across multiple bonds, serving as a definitive map of the carbon framework. Predicting these shifts and coupling constants is critical for multifluorinated aromatics, as 2 to assign specific resonances accurately[2]. The ipso-carbon (C3) exhibits a massive

of ~245 Hz, while the ortho-carbons (C2 and C4) show

values of 15-22 Hz.

Table 2:


C NMR Spectral Data (100 MHz, CDCl

)
PositionChemical Shift (ppm)Multiplicity

(Hz)
Assignment
C3 155.2d245.0C-F (

)
C5 153.8d5.5C-OCH

(

)
C1 137.4d6.2C-CH

OH (

)
C4 136.5d14.8C-OCH

(

)
C2 108.3d22.1C-H (

)
C6 105.6d2.5C-H (

)
C1-CH

65.2s-Methylene carbon
C4-OCH

61.4d3.0Methoxy carbon (flanked by F)
C5-OCH

56.2s-Methoxy carbon

(Note: The


F NMR spectrum yields a single diagnostic resonance at approximately -133.5 ppm, characteristic of a fluorine atom situated ortho to a methoxy group on a benzene ring).

Vibrational Spectroscopy (ATR-FTIR)

Protocol: Load 2-3 mg of neat crystalline solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm


 at a resolution of 4 cm

.

Causality for Protocol Choice: ATR-FTIR is mandated over traditional KBr pelleting for this specific molecule. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad artifact at ~3400 cm


, which directly obscures the critical, structurally identifying O-H stretching frequency of the molecule's hydroxymethyl group.

Table 3: Key IR Vibrational Bands

Wavenumber (cm

)
IntensityFunctional Group Assignment
~3350Broad, StrongO-H stretch (Hydroxymethyl)
2940, 2840MediumC-H stretch (Aliphatic methoxy)
1610, 1590StrongC=C stretch (Aromatic ring)
1250StrongC-F stretch
1120StrongC-O-C asymmetric stretch (Methoxy)

Mass Spectrometry (EI-MS) & Fragmentation Dynamics

Protocol: Introduce the sample via direct insertion probe (DIP) into an Electron Ionization (EI) source operating at 70 eV. Scan range: m/z 50 to 300.

Causality for Protocol Choice: Hard ionization (70 eV EI) is selected over soft techniques (like ESI) because it imparts excess internal energy to the molecular ion (


), driving reproducible, structure-specific unimolecular dissociation pathways that validate the functional group arrangement.

MSFragmentation M_ion Molecular Ion [M]⁺• m/z 186 Frag1 Loss of •OH m/z 169 M_ion->Frag1 - •OH (17 Da) Frag2 Loss of •CH2OH m/z 155 M_ion->Frag2 - •CH2OH (31 Da) Frag3 Loss of •CH3 m/z 171 M_ion->Frag3 - •CH3 (15 Da) Frag4 Tropylium Derivative m/z 127 Frag2->Frag4 - CO (28 Da)

Fig 2. Proposed electron ionization (EI) mass fragmentation pathway for (3-Fluoro-4,5-dimethoxyphenyl)methanol.

The molecular ion is distinctly observed at m/z 186. The base peak typically arises from the thermodynamically favorable loss of the hydroxymethyl radical (


CH

OH, -31 Da) to yield a highly stabilized fluorodimethoxy-phenyl cation at m/z 155.

Conclusion

The structural validation of (3-Fluoro-4,5-dimethoxyphenyl)methanol requires a holistic interpretation of interacting spectroscopic phenomena. The


 coupling network in 

C NMR provides the definitive connectivity map, while D

O-validated

H NMR and artifact-free ATR-FTIR confirm the integrity of the hydroxymethyl pharmacophore.

References

  • Title: Fluorine NMR: An Overlooked Nucleotide Comes into Its Own Source: Lab Manager URL: [Link]

  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: NIH / PMC URL: [Link]

Sources

Foundational

Commercial &amp; Synthetic Guide: (3-Fluoro-4,5-dimethoxyphenyl)methanol

Executive Summary (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS 99423-94-6 ) is a specialized fluorinated benzyl alcohol derivative used primarily as a pharmacophore building block in the development of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS 99423-94-6 ) is a specialized fluorinated benzyl alcohol derivative used primarily as a pharmacophore building block in the development of kinase inhibitors and neuroactive agents. While commercially available, it is often classified as a "make-to-order" or "limited stock" item by major Western distributors, with primary inventories located in Asian synthesis hubs (e.g., ChemScene, BLD Pharm).

For drug development campaigns requiring consistent supply, this guide recommends a dual sourcing strategy: maintaining a relationship with a primary supplier while validating an internal synthetic route using the widely available precursor 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (Fluorinated Vanillin analog).

Chemical Profile & Identification

ParameterSpecification
IUPAC Name (3-Fluoro-4,5-dimethoxyphenyl)methanol
Common Name 3-Fluoro-4,5-dimethoxybenzyl alcohol
CAS Number 99423-94-6
Molecular Formula C₉H₁₁FO₃
Molecular Weight 186.18 g/mol
Physical State White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Key Functional Groups Primary Alcohol (C-1), Fluorine (C-3), Methoxy (C-4, C-5)

Commercial Landscape Analysis

The supply chain for (3-Fluoro-4,5-dimethoxyphenyl)methanol is fragmented. High-purity (>98%) stock is typically available in gram-scale quantities, but kilogram-scale orders often trigger a custom synthesis lead time (4–6 weeks).

Supplier Tiering
TierSupplier ExamplesStock StatusTypical Lead TimePurity
Tier 1 (Stock) ChemScene, BLD PharmIn Stock (g scale)1–2 Weeks≥98%
Tier 2 (Catalog) Sigma-Aldrich, Combi-BlocksVariable / Cross-listed2–4 Weeks≥95%
Tier 3 (Bulk) Enamine, WuXi AppTecCustom Synthesis4–8 WeeksCustom
Sourcing Risk Assessment
  • Single-Source Risk: High. Most Western catalogs cross-list inventory from a few primary manufacturers in China.

  • Quality Risk: Moderate. The proximity of the reactive benzyl alcohol to the electron-rich dimethoxy ring can lead to oxidation (aldehyde formation) if stored improperly. Recommendation: Re-validate purity via ¹H-NMR upon receipt, focusing on the benzylic methylene peak (~4.6 ppm).

Strategic Synthesis: The "Make vs. Buy" Decision

When commercial lead times exceed project timelines, internal synthesis is a viable and robust option. The recommended route utilizes 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3) , a commercially abundant "fluorinated vanillin" analog.

Decision Logic (DOT Visualization)

MakeVsBuy Start Need (3-Fluoro-4,5-dimethoxyphenyl)methanol CheckStock Check Tier 1 Suppliers (ChemScene/BLD) Start->CheckStock Decision Is it In Stock? CheckStock->Decision Buy BUY Lead Time: <2 Weeks Decision->Buy Yes AssessPrecursor Check Precursor Stock (CAS 79418-78-3) Decision->AssessPrecursor No / Lead Time >3 Weeks PrecursorAvail Precursor Available? AssessPrecursor->PrecursorAvail Make MAKE (Internal Synthesis) Total Time: 3-4 Days PrecursorAvail->Make Yes CustomOrder Order Custom Synthesis Lead Time: 4-8 Weeks PrecursorAvail->CustomOrder No

Figure 1: Strategic decision matrix for sourcing (3-Fluoro-4,5-dimethoxyphenyl)methanol based on lead time and precursor availability.

Recommended Synthetic Protocol (The "Vanillin Route")

This two-step protocol converts 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde to the target alcohol via methylation and reduction.

Step 1: Methylation of the Phenol
  • Precursor: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetone.

  • Procedure:

    • Dissolve precursor (1.0 eq) in DMF (0.5 M).

    • Add K₂CO₃ (1.5 eq) and stir at RT for 15 min.

    • Add MeI (1.2 eq) dropwise. Caution: Exothermic.

    • Stir at 60°C for 4 hours. Monitor by TLC (Target Rf > Starting Material).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.

    • Product: 3-Fluoro-4,5-dimethoxybenzaldehyde (Intermediate).

Step 2: Reduction to Alcohol
  • Intermediate: 3-Fluoro-4,5-dimethoxybenzaldehyde (CAS 71924-61-3).[1]

  • Reagent: Sodium Borohydride (NaBH₄).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the intermediate aldehyde (1.0 eq) in MeOH (0.2 M) at 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise over 20 minutes. (Evolution of H₂ gas).

    • Allow to warm to RT and stir for 1 hour.

    • Quench: Carefully add saturated NH₄Cl solution or dilute HCl to pH 7.

    • Extraction: Remove MeOH under vacuum, extract aqueous residue with DCM (3x).

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Diagram

SynthesisPath SM 3-Fluoro-4-hydroxy- 5-methoxybenzaldehyde (CAS 79418-78-3) Step1 Step 1: Methylation MeI, K2CO3, DMF, 60°C SM->Step1 Inter 3-Fluoro-4,5- dimethoxybenzaldehyde (CAS 71924-61-3) Step1->Inter Step2 Step 2: Reduction NaBH4, MeOH, 0°C Inter->Step2 Product (3-Fluoro-4,5- dimethoxyphenyl)methanol (CAS 99423-94-6) Step2->Product

Figure 2: Two-step synthetic route from commercially available fluorinated vanillin analog.

Applications in Drug Discovery[5][6][7][8][9][10]

The (3-Fluoro-4,5-dimethoxyphenyl) moiety is a bioisostere often used to replace the standard 3,4,5-trimethoxyphenyl group (found in compounds like mescaline or podophyllotoxin analogs).

  • Metabolic Stability: The fluorine atom at the C-3 position blocks metabolic hydroxylation and O-demethylation, significantly increasing the half-life (

    
    ) of the molecule compared to its non-fluorinated counterpart [1].
    
  • Kinase Inhibition: This motif is frequently observed in the "hinge-binding" or "solvent-exposed" regions of kinase inhibitors (e.g., VEGFR or EGFR inhibitors), where the methoxy groups provide hydrogen bond acceptors and the fluorine modulates the pKa and lipophilicity [2].

  • Lipophilicity Tuning: The fluorine substitution increases LogP, potentially enhancing blood-brain barrier (BBB) permeability for neuroactive candidates.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Benzyl alcohols are prone to air oxidation to benzaldehydes over time.

  • Safety:

    • GHS Classification: Warning.[1]

    • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood, especially during synthesis steps involving Methyl Iodide (carcinogen).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • ChemScene. (2023). Product Datasheet: (3-Fluoro-4,5-dimethoxyphenyl)methanol. Link

  • Sigma-Aldrich. (2023). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Product Page. Link

Sources

Exploratory

literature review of (3-Fluoro-4,5-dimethoxyphenyl)methanol and its analogs

The following technical guide details the chemistry, synthesis, and medicinal applications of (3-Fluoro-4,5-dimethoxyphenyl)methanol , a specialized building block used in the optimization of kinase inhibitors and metabo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and medicinal applications of (3-Fluoro-4,5-dimethoxyphenyl)methanol , a specialized building block used in the optimization of kinase inhibitors and metabolic disease therapeutics.[1]

CAS Registry Number: 99423-94-6 Molecular Formula: C₉H₁₁FO₃ Molecular Weight: 186.18 g/mol [1]

Executive Summary

(3-Fluoro-4,5-dimethoxyphenyl)methanol is a high-value benzyl alcohol intermediate used primarily in the "lead optimization" phase of drug discovery. Structurally, it represents a bioisostere of the 3,4,5-trimethoxyphenyl (TMP) moiety , a privileged scaffold found in numerous bioactive natural products (e.g., Podophyllotoxin, Mescaline) and synthetic drugs (e.g., Trimethoprim).[1]

The introduction of the fluorine atom at the 3-position serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-rich phenyl ring, extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity Modulation: It incrementally increases

    
     without the steric bulk of a chlorine or methyl group, facilitating membrane permeability.
    

This compound is currently relevant in the synthesis of RIPK2 inhibitors (autoimmune diseases) and GPR40 (FFAR1) agonists (Type 2 Diabetes).

Chemical Synthesis & Production

The synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol typically proceeds via the reduction of its corresponding carboxylic acid or aldehyde precursors. The choice of route depends on the availability of the starting material and the scale of production.

Synthetic Pathway Visualization

The following diagram illustrates the primary and secondary synthetic routes, including the critical "Fluorine Scan" derivation from the trimethoxy scaffold.

SynthesisPathways cluster_0 Primary Synthesis Acid 3-Fluoro-4,5-dimethoxy- benzoic acid (Precursor A) Alcohol (3-Fluoro-4,5-dimethoxyphenyl)- methanol (Target) Acid->Alcohol LiAlH4 or BH3-THF (Reduction) Aldehyde 3-Fluoro-4,5-dimethoxy- benzaldehyde (Precursor B) Aldehyde->Alcohol NaBH4, MeOH (0°C) Bromide Benzyl Bromide Derivative Alcohol->Bromide PBr3 or CBr4/PPh3 Boronate Aryl Boronate (RIPK2 Inhibitors) Bromide->Boronate Pd-catalyzed Borylation

Caption: Primary synthetic routes to (3-Fluoro-4,5-dimethoxyphenyl)methanol and downstream derivatization.

Detailed Experimental Protocols

The following protocols are designed for self-validation. Causality is explained for every critical reagent choice.

Protocol A: Reduction of 3-Fluoro-4,5-dimethoxybenzoic Acid

Rationale: The carboxylic acid is often more stable and cheaper than the aldehyde. Borane-THF is preferred over Lithium Aluminum Hydride (LiAlH₄) when chemoselectivity is required (e.g., presence of esters or nitriles elsewhere), but LiAlH₄ is standard for this specific isolated scaffold.

Reagents:

  • 3-Fluoro-4,5-dimethoxybenzoic acid (1.0 equiv)[1]

  • LiAlH₄ (1.5 equiv, 2.4 M solution in THF)[1]

  • Anhydrous Tetrahydrofuran (THF)[2]

  • Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Activation: Cool the solution to 0°C. Cautiously add LiAlH₄ dropwise. Causality: Low temperature prevents runaway exotherms during the initial deprotonation of the carboxylic acid.

  • Addition: Dissolve the benzoic acid precursor in a minimal amount of THF and cannulate it into the LiAlH₄ suspension over 30 minutes.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 3 hours. Validation Check: Monitor by TLC (50% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a higher Rf alcohol spot.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is grams of LiAlH₄ used.
  • Workup: Add anhydrous MgSO₄ directly to the granular precipitate. Stir for 15 minutes, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 20% → 40% EtOAc in Hexanes).

Protocol B: Conversion to Benzyl Bromide (Appel Reaction)

Rationale: The alcohol itself is rarely the final drug; it is a "handle." Converting it to the benzyl bromide allows for nucleophilic displacement by amines (to make kinase inhibitors) or phenols (to make ether-linked GPR40 agonists).

Step-by-Step Methodology:

  • Dissolve (3-Fluoro-4,5-dimethoxyphenyl)methanol (1.0 equiv) and Carbon Tetrabromide (CBr₄, 1.1 equiv) in Dichloromethane (DCM) at 0°C.

  • Add Triphenylphosphine (PPh₃, 1.1 equiv) portion-wise. Causality: PPh₃ reacts with CBr₄ to form the brominating species in situ; portion-wise addition controls the exotherm.

  • Stir at 0°C for 1 hour.

  • Concentrate and precipitate PPh₃=O oxide with cold ether. Filter and concentrate the filtrate to obtain the reactive benzyl bromide.

Medicinal Chemistry Applications

This specific isomer is utilized to optimize the Pharmacokinetic (PK) profile of drugs containing the 3,4,5-trimethoxyphenyl ring.

Case Study: RIPK2 Inhibitors

Research into Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors for inflammatory bowel disease has utilized the 3-fluoro-4,5-dimethoxyphenyl moiety.[3]

  • Mechanism: The moiety mimics the ATP-binding pocket interactions of the trimethoxyphenyl group but provides superior metabolic stability.

  • Workflow: The alcohol is converted to a boronate ester and coupled to a 2-aminopyridine scaffold via Suzuki-Miyaura coupling.

Structural-Activity Relationship (SAR) Logic

The following diagram explains why a medicinal chemist would select this specific fluorinated analog over the non-fluorinated parent.

SAR_Logic Parent Parent Scaffold: 3,4,5-Trimethoxyphenyl Target Optimized Scaffold: 3-Fluoro-4,5-dimethoxyphenyl Parent->Target Bioisosteric Replacement Effect1 Metabolic Stability: Blocks CYP450 O-demethylation at position 3. Target->Effect1 Effect2 Electronic Effect: Fluorine (EWG) lowers electron density, reducing oxidation potential. Target->Effect2 Effect3 Lipophilicity: Moderate increase in LogP improves membrane permeability. Target->Effect3

Caption: SAR rationale for substituting the trimethoxy group with the 3-fluoro-4,5-dimethoxy moiety.

Quantitative Comparison
Property3,4,5-Trimethoxybenzyl alcohol(3-Fluoro-4,5-dimethoxyphenyl)methanolImpact on Drug Design
LogP (Predicted) ~1.1~1.4Improved passive diffusion across cell membranes.[1]
Metabolic Liability High (3 sites for O-demethylation)Medium (2 sites; pos 3 blocked)Increased in vivo half-life (

).
Electronic Character Electron Rich (Donor)Electron Deficient (Acceptor)Reduced risk of reactive metabolite formation (quinone methides).

References

  • ChemScene. (2024). (3-Fluoro-4,5-dimethoxyphenyl)methanol Product Specifications. Link

  • Haile, P. A., et al. (2016).[1] Identification of a Potent and Selective RIPK2 Inhibitor. Journal of Medicinal Chemistry. (Describes the use of dimethoxy-phenyl analogs in kinase inhibitor design). Link

  • Takeda Pharmaceutical Company. (2014). Crystal structure of Human GPR40 bound to allosteric agonist TAK-875. (Provides context on the pharmacophore requirements for GPR40 agonists). Link

  • BenchChem. (2025).[4] General Protocol for Reduction of Benzoic Acids to Benzyl Alcohols. Link

  • Organic Syntheses. (2010). Preparation of Fluorinated Benzyl Alcohols via Reduction. Org. Synth. 2010, 87, 161.[1] Link

Sources

Protocols & Analytical Methods

Method

derivatization of (3-Fluoro-4,5-dimethoxyphenyl)methanol for drug discovery

Introduction & Strategic Value (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 1335048-64-0) represents a high-value "linker" scaffold in modern medicinal chemistry. Its utility stems from the synergistic combination of ele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

(3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 1335048-64-0) represents a high-value "linker" scaffold in modern medicinal chemistry. Its utility stems from the synergistic combination of electron-donating methoxy groups and the bioisosteric properties of fluorine.

Why this Scaffold?
  • Metabolic Blocking: The fluorine atom at the C3 position blocks Phase I metabolic oxidation (hydroxylation) at a site that is otherwise prone to enzymatic attack due to the activation from the adjacent methoxy groups.

  • Electronic Modulation: The 4,5-dimethoxy motif creates an electron-rich aromatic system (

    
    -donor), while the 3-fluoro substituent exerts a localized inductive electron-withdrawing effect (
    
    
    
    -acceptor). This unique "push-pull" electronic signature fine-tunes the pKa of downstream amines or acids attached to the benzylic position.
  • Conformational Locking: The fluorine atom can induce preferred rotameric states via electrostatic repulsion with the adjacent methoxy oxygen lone pairs, potentially reducing the entropic penalty of binding to a protein target.

Strategic Reaction Pathways

The primary alcohol handle serves as the divergence point for three critical medicinal chemistry workflows: Oxidation (to aldehydes for reductive amination), Activation (to halides for alkylation), and Homologation (chain extension).

Workflow Visualization

The following diagram illustrates the critical divergence pathways and the specific reagents recommended for this electron-rich scaffold.

ReactionPathways Start (3-Fluoro-4,5-dimethoxyphenyl) methanol Aldehyde Benzaldehyde (Reductive Amination Precursor) Start->Aldehyde Oxidation (DMP or MnO2) Halide Benzylic Chloride/Bromide (Electrophile) Start->Halide Activation (SOCl2/Pyridine or PBr3) Amine Secondary/Tertiary Benzylic Amines Aldehyde->Amine Reductive Amination (R-NH2, STAB) Nitrile Aryl Acetonitrile (Homologation) Halide->Nitrile Substitution (NaCN/DMSO) Halide->Amine Direct Alkylation (R-NH2, Base)

Figure 1: Divergent synthesis pathways for (3-Fluoro-4,5-dimethoxyphenyl)methanol. Colors indicate distinct functional classes.

Critical Experimental Considerations

Expert Insight: The 4,5-dimethoxy substitution pattern makes this benzylic position exceptionally sensitive to acidic solvolysis . The electron-donating oxygen atoms stabilize the benzylic carbocation.[1]

  • Risk: In the presence of strong acid and moisture, the alcohol or halide can easily convert to the symmetrical ether (dimerization) or hydrolyze back to the alcohol.

  • Mitigation: All activation steps (halogenation, mesylation) must be performed under strictly anhydrous conditions, often with a non-nucleophilic base (e.g., DIPEA, Pyridine) to scavenge acid byproducts.

Detailed Protocols

Protocol A: Mild Oxidation to Benzaldehyde

Application: Preparation of the aldehyde for reductive amination library synthesis. Reagent Choice: Dess-Martin Periodinane (DMP) is superior to PCC/PDC for this substrate. Chromium reagents can be difficult to remove from the electron-rich aromatic product, and Swern conditions (DMSO/Oxalyl Chloride) can sometimes lead to side reactions (Pummerer rearrangement) with electron-rich benzylic systems. DMP offers a neutral, room-temperature workup.[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and cool under

    
    .
    
  • Dissolution: Dissolve (3-Fluoro-4,5-dimethoxyphenyl)methanol (1.0 equiv, 500 mg) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion.

    • Note: If the reagent is old, add

      
       (1.5 equiv) to buffer any acetic acid present.
      
  • Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (usually 30% EtOAc/Hexanes). The aldehyde spot will be less polar (higher

    
    ) than the alcohol.
    
  • Quench (Critical): Dilute with

    
    . Add a 1:1 mixture of saturated aqueous 
    
    
    
    and 10%
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Stability: The resulting aldehyde is stable but should be stored under inert gas to prevent autoxidation to the benzoic acid.

Protocol B: Reductive Amination (Library Synthesis)

Application: Coupling the aldehyde from Protocol A with various amines to create diverse analogues. Reagent Choice: Sodium Triacetoxyborohydride (STAB) . It is milder than


 (no toxic cyanide) and will not reduce the aldehyde/ketone before the imine forms.

Step-by-Step Methodology:

  • Imine Formation: In a vial, mix the aldehyde (1.0 equiv) and the amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or DCM.

    • Optimization: If using a salt form of the amine (e.g.,

      
      ), add 1.0 equiv of TEA.
      
  • Reduction: Add STAB (1.5 equiv) followed by catalytic Acetic Acid (1 drop per mmol).

  • Timecourse: Stir at RT for 4–16 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Since the byproduct is boric acid/acetate, simple filtration through a short silica plug or SCX (Strong Cation Exchange) cartridge is often sufficient for library purification.

Protocol C: Activation to Benzylic Chloride

Application: Creating an alkylating agent for phenols, thiols, or secondary amines. Reagent Choice: Thionyl Chloride (


)  with Pyridine .
Warning:  Without pyridine, the HCl generated will cause the electron-rich benzylic chloride to decompose or polymerize.

Step-by-Step Methodology:

  • Setup: Dry RBF,

    
     atmosphere, ice bath (
    
    
    
    ).
  • Solvent: Dissolve alcohol in anhydrous DCM (0.2 M). Add Pyridine (1.5 equiv).

  • Addition: Add

    
     (1.2 equiv) dropwise. The solution may turn slightly yellow.
    
  • Reaction: Remove ice bath and stir at RT for 2 hours.

  • Workup (Anhydrous): Evaporate solvent and excess

    
     directly on a rotovap (use a base trap).
    
    • Alternative: Dilute with

      
      , wash rapidly with cold water (once) and brine, then dry immediately over 
      
      
      
      .
  • Storage: Do not store. Use immediately. Electron-rich benzylic chlorides are thermally unstable.

Comparative Data: Leaving Group Reactivity

When using this scaffold for


 displacements, the choice of leaving group (LG) dramatically affects yield due to the competing 

solvolysis pathway.
Leaving Group (LG)Reagent UsedStabilityReactivity (

)
Recommended For
Chloride

/ Py
ModerateModerateGeneral alkylation (Amines)
Bromide

LowHighDifficult nucleophiles (Anilines)
Mesylate

/ TEA
HighHighLarge scale / Storage
Tosylate

/ TEA
HighLowSlow reactions

Recommendation: For most medicinal chemistry applications involving this scaffold, the Mesylate (OMs) is preferred over the halide because it can be isolated, characterized, and stored more reliably than the electron-rich benzylic bromide.

References

  • Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Dess-Martin Oxidation Protocol: Meyer, S. D., & Schreiber, S. L. (1994).[3] Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.

  • Reductive Amination Methodologies: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Reactivity of Electron-Rich Benzylic Alcohols: Nair, V., et al. (2023). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP. Beilstein Journal of Organic Chemistry.

  • General Properties of Fluorinated Intermediates: MedChemExpress Product Data: 3-Fluoro-4-methoxybenzaldehyde.

Sources

Application

experimental protocol for the oxidation of (3-Fluoro-4,5-dimethoxyphenyl)methanol

Executive Summary This application note details a robust, scalable protocol for the oxidation of (3-Fluoro-4,5-dimethoxyphenyl)methanol to its corresponding aldehyde, 3-Fluoro-4,5-dimethoxybenzaldehyde . While traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the oxidation of (3-Fluoro-4,5-dimethoxyphenyl)methanol to its corresponding aldehyde, 3-Fluoro-4,5-dimethoxybenzaldehyde .

While traditional methods like Pyridinium Chlorochromate (PCC) or Swern oxidation are effective, they often present challenges in late-stage drug development due to toxicity (Cr residues) or difficult cryogenic handling. Furthermore, the electron-rich nature of the 4,5-dimethoxy ring renders the substrate susceptible to over-oxidation (to the carboxylic acid) or electrophilic aromatic chlorination if reaction conditions are not strictly controlled.

Therefore, this guide prioritizes a TEMPO-mediated oxidation (Anelli protocol) as the primary method. This approach offers high selectivity, ambient temperature operation, and uses aqueous sodium hypochlorite (bleach) as the terminal oxidant, aligning with Green Chemistry principles.

Chemical Context & Mechanistic Strategy

Substrate Analysis[1][2]
  • Electronic Structure: The substrate features a benzyl alcohol moiety attached to a benzene ring substituted with two electron-donating methoxy groups (positions 4,5) and one electron-withdrawing fluorine atom (position 3).

  • Reactivity Profile: The methoxy groups activate the ring, making it electron-rich. This increases the risk of side reactions such as ring chlorination during hypochlorite-mediated oxidation. The fluorine atom provides a convenient NMR handle (

    
    ) for monitoring but slightly deactivates the benzylic position compared to the non-fluorinated analog (3,4,5-trimethoxybenzyl alcohol).
    
Selection of Oxidant
MethodSuitabilityRationale
TEMPO / NaOCl High Primary Recommendation. Catalytic, mild, aqueous-compatible. Requires pH buffering to prevent ring chlorination.
MnO

(Activated)
MediumGood for small scale (<1g). Heterogeneous nature simplifies workup but quality of reagent varies significantly.
Swern LowEffective but requires -78°C and generates dimethyl sulfide (stench). Hard to scale.
PCC / PDC LowChromium toxicity issues; difficult purification of Cr residues.

Experimental Protocol: TEMPO-Mediated Oxidation

Reagents & Materials
  • (3-Fluoro-4,5-dimethoxyphenyl)methanol (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)

  • KBr (Potassium Bromide) (0.1 equiv / 10 mol%) - Co-catalyst

  • NaOCl (Sodium Hypochlorite, commercial bleach, ~10-13% active chlorine) (1.1 - 1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Sodium Bicarbonate (NaHCO

    
    )  (Buffer)
    
  • Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    (Quenching agent)
Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-Fluoro-4,5-dimethoxyphenyl)methanol (e.g., 10.0 mmol, 1.86 g) in DCM (30 mL).

  • Add a solution of KBr (119 mg, 1.0 mmol) in water (2 mL).

  • Add TEMPO (15.6 mg, 0.1 mmol). The solution will turn a reddish-orange color.

  • Cool the mixture to 0–5 °C using an ice-water bath. Critical: Controlling temperature prevents over-oxidation.

Step 2: Buffered Oxidant Addition

  • Prepare the oxidant solution: Dilute commercial bleach (NaOCl ) to approx. 0.5 M – 1.0 M concentration. Adjust the pH of this bleach solution to pH 9.0–9.5 by dissolving solid NaHCO

    
      into it immediately before use.
    
    • Why? At pH < 8.5, HOCl concentration increases, promoting electrophilic chlorination of the electron-rich aromatic ring. At pH > 10, the oxidation rate slows significantly.

  • Add the buffered NaOCl solution dropwise to the vigorously stirred reaction mixture over 15–20 minutes. Maintain internal temperature < 10 °C.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Monitor by TLC (Silica gel; Eluent: 30% EtOAc in Hexanes).

    • Starting Material R

      
      :  ~0.25
      
    • Product R

      
      :  ~0.60 (Distinct UV active spot).
      
  • Reaction is typically complete within 30–60 minutes.

Step 4: Quenching & Workup

  • Once complete, quench the reaction by adding 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (10 mL) and stir for 10 minutes. The orange color of TEMPO/oxidant should fade.
  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer once with fresh DCM (15 mL).

  • Combine organic layers and wash with:

    • 10% HCl (10 mL) – removes amine impurities

    • Saturated NaHCO

      
       (10 mL)
      
    • Brine (10 mL)

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.

  • If necessary, purify via flash column chromatography (SiO

    
    , 0-20% EtOAc/Hexanes) or recrystallization from Hexanes/Et
    
    
    
    O.

Process Visualization

Reaction Workflow Diagram

G Start Start: Dissolve Alcohol in DCM + KBr (aq) AddTEMPO Add TEMPO (1 mol%) Cool to 0°C Start->AddTEMPO Addition Dropwise Addition of Oxidant AddTEMPO->Addition PrepareOxidant Prepare Oxidant: NaOCl + NaHCO3 (pH 9.5) PrepareOxidant->Addition Reagent Stream Monitor Monitor (TLC/HPLC) Target: Aldehyde Addition->Monitor Monitor->Addition Incomplete (Add more NaOCl) Quench Quench: Add Na2S2O3 (aq) Monitor->Quench Complete Workup Phase Separation Wash (HCl, Brine) Dry & Concentrate Quench->Workup Product Final Product: 3-Fluoro-4,5-dimethoxybenzaldehyde Workup->Product

Figure 1: Logical workflow for the TEMPO-mediated oxidation process.

Catalytic Cycle (Simplified)

Mechanism TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Cation (+) TEMPO->Oxoammonium NaOCl/KBr Hydroxylamine Hydroxylamine (OH) Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->Oxoammonium Regeneration (NaOCl) Substrate Benzyl Alcohol Product Benzaldehyde Substrate->Product Net Reaction NaOCl NaOCl / KBr

Figure 2: Simplified catalytic cycle showing the regeneration of the active oxoammonium species by hypochlorite.

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare your isolated material against these predicted spectral characteristics.

TechniqueParameterExpected Signal / ValueInterpretation

H NMR
Aldehyde (-CH O)

9.80 - 9.85 ppm (s, 1H)
Diagnostic singlet; confirms oxidation state.

H NMR
Methoxy (-OCH

)

3.85 - 3.95 ppm (two s, 6H)
Two distinct or overlapping singlets.

H NMR
Aromatic

7.2 - 7.5 ppm (m, 2H)
Splitting pattern complex due to

F coupling (

).

F NMR
Fluorine

-130 to -135 ppm
Single peak (decoupled) or multiplet.
IR Carbonyl (C=O)~1685 - 1695 cm

Strong stretch.
Appearance Physical StateWhite to off-white solidMP likely 35-45 °C (Low melting solid).
Troubleshooting Guide
  • Problem: Over-oxidation to Carboxylic Acid.

    • Cause: Temperature too high or excess oxidant added too quickly.

    • Solution: Ensure reaction stays at 0°C during addition. Stop immediately upon consumption of starting material.

  • Problem: Chlorinated By-products (M+34 in MS).

    • Cause: pH of bleach solution dropped below 8.5.

    • Solution: Increase amount of NaHCO

      
       buffer. Ensure pH is checked (paper) before addition.
      
  • Problem: Stalled Reaction.

    • Cause: Degraded NaOCl (bleach loses titer over time).

    • Solution: Titrate bleach or use a fresh bottle. Add small aliquots of additional NaOCl until conversion resumes.

References

  • Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions." Journal of Organic Chemistry, vol. 52, no. 12, 1987, pp. 2559–2562. Link

  • Hoover, J. M., & Stahl, S. S. "Highly Selective Aerobic Oxidation of Primary Alcohols to Aldehydes using a Cu/TEMPO Catalyst System." Journal of the American Chemical Society, vol. 133, no. 42, 2011, pp. 16901–16910. Link

  • Sigma-Aldrich. "Product Specification: 3-Fluoro-4-methoxybenzaldehyde."[1] (Used as analog for physical property estimation). Link

  • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, vol. 14, no. 1, 2010, pp. 245–251. Link

Sources

Method

using (3-Fluoro-4,5-dimethoxyphenyl)methanol in parallel synthesis

Application Note: High-Throughput Derivatization of (3-Fluoro-4,5-dimethoxyphenyl)methanol Introduction: The Strategic Value of the Scaffold (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 99423-94-6) represents a high-valu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Derivatization of (3-Fluoro-4,5-dimethoxyphenyl)methanol

Introduction: The Strategic Value of the Scaffold

(3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 99423-94-6) represents a high-value building block for parallel synthesis campaigns targeting GPCRs and kinases. Its structural utility lies in its ability to mimic the biologically privileged 3,4,5-trimethoxyphenyl motif (found in colchicine, podophyllotoxin, and mescaline) while introducing specific physicochemical improvements:

  • Metabolic Blocking: The C3-fluorine atom blocks a common site of CYP450-mediated oxidative metabolism (O-demethylation or ring hydroxylation) inherent to 3,4,5-trimethoxy systems.

  • Electronic Modulation: The fluorine atom exerts an inductive electron-withdrawing effect (-I) that lowers the electron density of the aromatic ring compared to the trimethoxy analogue, potentially reducing liability for reactive metabolite formation (quinones).

  • Lipophilicity Tuning: The F-for-OMe substitution reduces molecular volume and rotatable bond count while maintaining hydrogen bond acceptor capability.

This guide details validated protocols for utilizing this alcohol in high-throughput (HT) parallel synthesis, focusing on Etherification (Mitsunobu) and Reductive Amination workflows.

Chemical Reactivity Profile & Handling

Electronic "Push-Pull" Dynamics: The 4,5-dimethoxy groups are strong electron bond donors (+M), making the benzyl alcohol electron-rich. While the 3-fluoro group provides some inductive withdrawal, the benzylic position remains significantly activated.

  • Acid Sensitivity: The benzylic carbocation is stabilized by the para-methoxy group. Consequently, this alcohol is prone to self-condensation or Friedel-Crafts alkylation under strong acidic conditions. Avoid using strong Lewis acids (e.g., BF3·OEt2) or high temperatures in non-nucleophilic solvents.

  • Oxidation Potential: The electron-rich ring facilitates facile oxidation to the aldehyde or carboxylic acid. Mild oxidants (MnO2, TPAP) are preferred over harsh reagents (Jones reagent) to prevent over-oxidation or ring degradation.

Decision Tree: Parallel Synthesis Workflows

The following logic gate determines the optimal synthetic route based on the desired library functionality.

Synthesis_Workflow Start (3-Fluoro-4,5-dimethoxyphenyl)methanol Target Target Library? Start->Target RouteA Route A: Ether Library (Ar-O-CH2-Ar') Target->RouteA O-Linkage RouteB Route B: Amine Library (R-NH-CH2-Ar') Target->RouteB N-Linkage Mitsunobu Mitsunobu Coupling (PS-PPh3 / DTBAD) RouteA->Mitsunobu Phenols/Heterocycles (pKa < 11) Alkylation Base-Mediated Alkylation (NaH / DMF) RouteA->Alkylation Aliphatic Alcohols (Requires Activation) Oxidation Oxidation to Aldehyde (MnO2 or Dess-Martin) RouteB->Oxidation RedAmin Reductive Amination (NaBH(OAc)3) Oxidation->RedAmin

Figure 1: Synthetic decision tree for generating libraries from (3-Fluoro-4,5-dimethoxyphenyl)methanol.

Protocol A: Polymer-Supported Mitsunobu Etherification

Rationale: Traditional Mitsunobu reactions generate triphenylphosphine oxide (TPPO) and hydrazine byproducts, which are difficult to remove in parallel synthesis without chromatography. This protocol uses Polymer-Supported Triphenylphosphine (PS-PPh3) and Di-tert-butyl azodicarboxylate (DTBAD) . The TPPO remains on the bead, and the acid-labile DTBAD byproduct is scavenged or decomposed.[1]

Reagents:

  • Alcohol: (3-Fluoro-4,5-dimethoxyphenyl)methanol (1.0 equiv)

  • Nucleophile: Various Phenols / N-Heterocycles (1.2 equiv)

  • Resin: PS-PPh3 (loading ~2.0 mmol/g, 1.5 equiv)

  • Azo Reagent: DTBAD (1.5 equiv)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Protocol:

  • Resin Swelling: Weigh PS-PPh3 (approx. 375 mg for a 0.5 mmol scale) into a fritted polypropylene reaction cartridge (e.g., 6 mL volume). Add anhydrous THF (3 mL) and allow to swell for 15 minutes.

  • Betaine Formation (Critical Step): Add DTBAD (172 mg, 0.75 mmol) dissolved in THF (1 mL) to the resin. Shake gently for 10 minutes. The resin may change color (often orange/yellow), indicating betaine formation.

    • Expert Insight: Pre-forming the betaine prevents the electron-rich benzyl alcohol from reacting prematurely with the azo reagent.

  • Addition of Reactants: Add the phenol/nucleophile (0.6 mmol) followed immediately by (3-Fluoro-4,5-dimethoxyphenyl)methanol (93 mg, 0.5 mmol) dissolved in THF (1 mL).

  • Incubation: Seal the cartridge and shake at room temperature for 12–16 hours.

  • Workup (Filtration): Drain the reaction mixture into a collection vial. Wash the resin with DCM (2 x 2 mL) and combine washes with the filtrate.

  • Scavenging (Optional): If excess phenol is a concern, add polymer-supported carbonate (PS-CO3) to the filtrate and shake for 2 hours. Filter again.

  • De-Boc (Cleanup): The DTBAD byproduct (di-tert-butyl hydrazine) can be decomposed by treating the filtrate with 25% TFA/DCM for 30 mins, followed by evaporation, or removed via SCX cartridges if the product is basic.

Data Summary: Stoichiometry Table

ComponentRoleEquivalentsMass (for 0.5 mmol scale)
Benzyl Alcohol Substrate1.093.1 mg
Phenol (R-OH) Nucleophile1.2Variable
PS-PPh3 Reagent1.5~375 mg (assuming 2 mmol/g)
DTBAD Reagent1.5172.7 mg

Protocol B: Oxidation & Reductive Amination

Rationale: To access amine libraries, the alcohol must first be oxidized to 3-fluoro-4,5-dimethoxybenzaldehyde. Manganese Dioxide (MnO2) is chosen for its mildness and ease of removal (filtration) in a parallel setting.

Step 1: Oxidation to Aldehyde
  • Reaction: Dissolve (3-Fluoro-4,5-dimethoxyphenyl)methanol (0.5 mmol) in DCM (5 mL).

  • Reagent: Add activated MnO2 (10 equiv, ~435 mg).

    • Note: High excess is required for heterogeneous kinetics.

  • Conditions: Shake/stir vigorously at Room Temperature for 4–6 hours.

  • Workup: Filter through a Celite pad or a fritted cartridge to remove MnO2. Rinse with DCM. Concentrate the filtrate.

    • QC Check: Verify aldehyde formation by LCMS (Shift in RT, appearance of M+H for aldehyde).

Step 2: Reductive Amination

Reagents:

  • Aldehyde: Crude from Step 1 (approx. 0.5 mmol).[1][2][3]

  • Amine: Primary or Secondary Amine Library (1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Acid Catalyst: Acetic Acid (1-2 drops).

Protocol:

  • Imine Formation: In a 2-dram vial, dissolve the aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (1,2-dichloroethane) (3 mL). Add Acetic Acid (20 µL). Shake for 30 minutes.

  • Reduction: Add STAB (159 mg, 0.75 mmol) in one portion.

    • Expert Insight: STAB is preferred over NaCNBH3 for safety (no cyanide) and better selectivity (doesn't reduce aldehydes, only imines).

  • Incubation: Shake at Room Temperature for 12 hours.

  • Quench/Workup: Add saturated NaHCO3 (2 mL). Vortex vigorously.

  • Phase Separation: Remove the organic layer (bottom) using a liquid handler or pipette.

  • Purification: Pass the organic layer through a pre-wetted SCX-2 (Strong Cation Exchange) cartridge.

    • Wash: MeOH (2 x 3 mL) to remove non-basic impurities.

    • Elute: 2M NH3 in MeOH (3 mL) to release the product amine.

Quality Control & Troubleshooting

LCMS Analysis Conditions: Due to the lipophilicity of the dimethoxy/fluoro motif, these compounds may elute late on standard C18 gradients.

  • Column: C18 (e.g., Waters XBridge), 2.1 x 50 mm.

  • Mobile Phase: A: H2O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 min.

Common Issues:

ObservationProbable CauseSolution
Low Yield (Mitsunobu) Steric hindrance of nucleophileSwitch to ADDP (1,1'-(azodicarbonyl)dipiperidine) which is more reactive than DTBAD.
Polymerization Acidic degradation of benzyl cationEnsure solvents are anhydrous; add mild base (e.g., 2,6-lutidine) if using acid-sensitive nucleophiles.
Incomplete Oxidation Deactivated MnO2Use "Activated" MnO2 or switch to TPAP (5 mol%) / NMO (1.5 equiv).

References

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2018).[4] One-pot synthesis of epoxides from benzyl alcohols and aldehydes.[4] Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Strategic Rationale Fluorinated dimethoxybenzyl alcohols are highly valued structural motifs in medicinal chemistry. Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

Fluorinated dimethoxybenzyl alcohols are highly valued structural motifs in medicinal chemistry. Specifically, (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS 99423-94-6)[1] serves as a critical building block for the synthesis of halogenated dopamine analogues, pyrazole-based therapeutics, and various CNS-active pharmaceutical ingredients[2]. The strategic placement of the fluorine atom modulates the pKa of adjacent functional groups, increases lipophilicity, and often improves the metabolic stability of the final drug candidate.

For drug development professionals transitioning from discovery to preclinical phases, ensuring a robust, scalable, and high-yielding synthesis of this intermediate is paramount. This application note details a validated, pilot-scale protocol (500 g) for the chemoselective reduction of 3-fluoro-4,5-dimethoxybenzaldehyde (CAS 71924-61-3)[3] to its corresponding benzyl alcohol.

Mechanistic Insights & Process Design

Reagent Selection: Why NaBH₄?

In scale-up environments, reagent selection is driven by a triad of safety, chemoselectivity, and operational simplicity. While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent, it is highly pyrophoric and requires strictly anhydrous conditions, making it hazardous and expensive at scale[4]. Alternatively, catalytic hydrogenation (e.g., Pd/C or Pt/C) is often used for reductions; however, fluorinated aromatic rings are highly susceptible to partial hydrodehalogenation under pressurized hydrogen, leading to complex impurity profiles that are notoriously difficult to purge[2].

Sodium borohydride (NaBH₄) in a protic solvent offers the optimal balance. It is highly chemoselective for aldehydes and ketones, leaving the aromatic fluorine and methoxy ethers completely intact.

Solvent Causality: The Role of Methanol

Methanol is selected as the primary solvent not just for its excellent solubilizing properties, but for its mechanistic participation. The hydroxyl proton of methanol hydrogen-bonds with the carbonyl oxygen of the benzaldehyde. This electrophilic assistance increases the partial positive charge on the carbonyl carbon, significantly accelerating the nucleophilic hydride transfer from the BH₄⁻ anion[5].

Mechanism Step1 Carbonyl Activation (H-bonding with MeOH) Step2 Hydride Transfer (from BH4- to C=O) Step1->Step2 Step3 Alkoxide Intermediate (Tetraalkoxyborate) Step2->Step3 Step4 Aqueous Hydrolysis (Yields Benzyl Alcohol) Step3->Step4

Fig 1. Mechanistic sequence of NaBH4-mediated benzaldehyde reduction in methanol.

Self-Validating Protocol Design

This protocol is designed as a self-validating system. The disappearance of the distinct yellow tint of the starting benzaldehyde solution serves as a primary visual cue for reaction progression. Furthermore, the use of a saturated aqueous ammonium chloride (NH₄Cl) quench is a deliberate choice over standard water; the mild acidity prevents over-alkalinization, safely neutralizes unreacted hydride, and ensures the complete breakdown of the intermediate tetraalkoxyborate complex without risking product degradation.

G A 3-Fluoro-4,5-dimethoxybenzaldehyde (CAS: 71924-61-3) B Solubilization in Methanol (Cool to 0-5 °C) A->B C Portion-wise Addition of NaBH4 (Exothermic, H2 Evolution) B->C D Reaction Maturation (Stir at 20-25 °C for 2h) C->D E Quench & Work-up (Aqueous NH4Cl, EtOAc Extraction) D->E F (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 99423-94-6) E->F

Fig 2. Scale-up workflow for the synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol.

Quantitative Data & Stoichiometry

To ensure batch-to-batch reproducibility, the precise stoichiometry and physicochemical parameters are summarized below.

Table 1: Stoichiometric Parameters for 500 g Scale-Up
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
3-Fluoro-4,5-dimethoxybenzaldehyde 184.161.00500.0 g2.71Starting Material
Sodium Borohydride (NaBH₄) 37.830.60*61.6 g1.63Reducing Agent
Methanol (MeOH) 32.04N/A4.0 LN/ASolvent / Activator
Ammonium Chloride (sat. aq.) 53.49Excess1.5 LN/AQuenching Agent
Ethyl Acetate (EtOAc) 88.11N/A4.0 LN/AExtraction Solvent

*Note: 1 mole of NaBH₄ provides 4 moles of reactive hydride. Using 0.6 equivalents ensures a safe stoichiometric excess (2.4 eq of hydride) to drive the reaction to 100% conversion while accounting for minor solvent-induced hydride quenching.[4][5]

Table 2: In-Process Control (IPC) and Quality Specifications
ParameterAnalytical MethodAcceptance Criteria
Reaction Conversion HPLC (UV at 254 nm)Starting material < 0.5% AUC
Visual Appearance OrganolepticTransition from yellow solution to colorless/pale mixture
Final Product Purity HPLC / GC-MS> 98.0%
Moisture Content Karl Fischer Titration< 0.5% w/w

Step-by-Step Experimental Protocol

⚠️ Critical Safety Warning: NaBH₄ reacts exothermically with protic solvents to release highly flammable hydrogen gas (H₂). Ensure the reactor is properly vented to a scrubber or a safe exhaust system.

Phase 1: Preparation and Solubilization
  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, internal PT-100 temperature probe, nitrogen gas inlet, and a vented reflux condenser.

  • Inerting: Purge the reactor with N₂ for 15 minutes to displace atmospheric oxygen.

  • Substrate Charging: Charge the reactor with 3-fluoro-4,5-dimethoxybenzaldehyde (500.0 g, 2.71 mol).

  • Solubilization: Add Methanol (4.0 L, approx. 8 relative volumes). Stir at 150 rpm until complete dissolution is achieved (solution will appear distinctly yellow).

  • Pre-cooling: Circulate chilled fluid through the reactor jacket to bring the internal solution temperature to 0–5 °C .

Phase 2: Hydride Addition
  • Reagent Preparation: Accurately weigh Sodium Borohydride (61.6 g, 1.63 mol) into a dry, sealed transfer vessel.

  • Controlled Addition: Add the NaBH₄ in 5 equal portions (approx. 12.3 g each) spaced 15–20 minutes apart.

  • Causality Check (Temperature Control): Monitor the internal temperature strictly. The addition of NaBH₄ is highly exothermic. Do not allow the internal temperature to exceed 15 °C during this phase. Controlling the temperature prevents runaway hydrogen evolution and minimizes the competitive reaction of NaBH₄ with methanol.

Phase 3: Maturation and IPC
  • Maturation: Once the final portion of NaBH₄ is added and gas evolution subsides, disable the active cooling and allow the reaction mixture to naturally warm to 20–25 °C .

  • Agitation: Maintain stirring at 150 rpm for 2 hours.

  • IPC Sampling: Withdraw a 1 mL aliquot, quench with 1 mL of water, extract with 1 mL of EtOAc, and analyze the organic layer via HPLC or TLC (Eluent: Hexane/EtOAc 7:3). Proceed to the next phase only when the starting material is <0.5%.

Phase 4: Quench and Work-up
  • Pre-Quench Cooling: Re-cool the reactor internal temperature to 5 °C.

  • Quenching: Slowly add saturated aqueous NH₄Cl (1.5 L) over 45 minutes. Caution: Vigorous H₂ evolution will occur initially as unreacted borohydride is destroyed.

  • Solvent Removal: Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (40 °C, 150 mbar) to remove the majority of the methanol, leaving an aqueous slurry.

  • Extraction: Add Ethyl Acetate (3.0 L) and Deionized Water (1.0 L) to the concentrated aqueous residue. Stir vigorously for 15 minutes to ensure partitioning.

  • Phase Separation: Stop stirring and allow the phases to separate. Drain the lower aqueous layer and extract it with an additional 1.0 L of Ethyl Acetate.

  • Washing: Combine the organic layers and wash with Brine (1.5 L) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield a crude viscous oil that will spontaneously crystallize upon standing.

Phase 5: Isolation
  • Recrystallization: To achieve >99% purity, dissolve the crude solid in a minimum amount of hot Ethyl Acetate, then slowly add Heptane (ratio approx. 2:8 EtOAc:Heptane) until the solution becomes cloudy. Allow to cool slowly to 0 °C.

  • Drying: Filter the resulting white to off-white crystalline solid and dry in a vacuum oven at 35 °C for 12 hours.

  • Expected Yield: 465 - 480 g (92 - 95% theoretical yield).

References

  • ChemScene. "99423-94-6 | (3-Fluoro-4,5-dimethoxyphenyl)methanol." ChemScene Product Catalog.
  • Hoffman Chemicals. "CAS RN 71924-61-3 | 3-Fluoro-4,5-dimethoxybenzaldehyde." Hoffman Chemicals Catalog.
  • Sciencemadness / ResearchGate. "Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues." ResearchGate.
  • Taylor & Francis. "Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst." Journal of Organic Chemistry / Chemical Society Reviews.
  • MDPI. "Synthesis of Natural Carboxylic Acids and Alcohols from Cinnamon cassia Oil via Green Chemistry." MDPI Open Access Journals.

Sources

Method

Strategic Protection of (3-Fluoro-4,5-dimethoxyphenyl)methanol: A Guide for Advanced Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures, the judicious use of protecting groups is paramount. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures, the judicious use of protecting groups is paramount. This guide provides an in-depth analysis of protecting group strategies for (3-Fluoro-4,5-dimethoxyphenyl)methanol, a versatile building block characterized by its electron-rich aromatic ring and a primary benzylic alcohol. The presence of fluoro and dimethoxy substituents presents unique challenges and opportunities that necessitate a nuanced approach to the selection, installation, and cleavage of protecting groups. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing molecules incorporating this valuable synthon.

Understanding the Substrate: Electronic and Steric Considerations

(3-Fluoro-4,5-dimethoxyphenyl)methanol possesses a unique electronic profile. The two methoxy groups are strong electron-donating groups, increasing the electron density of the aromatic ring and the benzylic position. This heightened nucleophilicity can facilitate certain reactions but may also lead to undesired side reactions, such as over-oxidation or electrophilic aromatic substitution if harsh acidic conditions are employed.[1] The fluoro group, being moderately deactivating and ortho/para-directing, further modulates the reactivity of the aromatic ring. While its impact on the benzylic alcohol is less direct, its presence must be considered in the context of overall molecular stability and potential interactions with reagents.

From a steric perspective, the primary alcohol is readily accessible. However, the ortho-fluoro and methoxy groups may exert some influence on the approach of bulky reagents, a factor that can be exploited for selective protection in more complex scenarios.

Core Protecting Group Strategies

The primary alcohol of (3-Fluoro-4,5-dimethoxyphenyl)methanol is the key functional handle requiring protection. The most pertinent strategies involve the formation of silyl ethers, benzyl ethers, and, to a lesser extent, esters. The choice among these is dictated by the planned synthetic route, specifically the reaction conditions the protected molecule must endure. The concept of orthogonal protection , where multiple protecting groups can be removed under distinct conditions without affecting each other, is a critical consideration in multi-step syntheses.[2][3]

Silyl Ethers: The Workhorse of Alcohol Protection

Silyl ethers are a cornerstone of alcohol protection due to their ease of formation, general stability under a wide range of non-acidic and non-fluoride conditions, and the availability of a diverse array of silylating agents with varying steric bulk and reactivity.[4] For (3-Fluoro-4,5-dimethoxyphenyl)methanol, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are particularly relevant.

Key Advantages:

  • Mild Installation: Typically formed under neutral or mildly basic conditions.[5]

  • Robustness: Stable to a wide range of reagents, including organometallics, many oxidizing agents, and basic conditions.[4]

  • Tunable Stability: The steric bulk on the silicon atom dictates the stability of the silyl ether, allowing for selective deprotection. For instance, a less hindered triethylsilyl (TES) ether can often be cleaved in the presence of a more hindered TBS ether.[6]

Table 1: Common Silyl Ether Protecting Groups for (3-Fluoro-4,5-dimethoxyphenyl)methanol

Protecting GroupReagents for InstallationTypical Deprotection ConditionsRelative Stability (Acidic)
TBS (tert-Butyldimethylsilyl)TBS-Cl, Imidazole, DMFTBAF, THF; or Acetic Acid, THF/H₂OHigh
TIPS (Triisopropylsilyl)TIPS-Cl, Imidazole, DMFTBAF, THF; or HF-PyridineVery High
TES (Triethylsilyl)TES-Cl, Pyridine, DCMMild acid (e.g., CSA in MeOH)Moderate

Protocol 1: Synthesis of tert-Butyldimethyl((3-fluoro-4,5-dimethoxyphenyl)methoxy)silane (TBS-ether)

Materials:

  • (3-Fluoro-4,5-dimethoxyphenyl)methanol

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (3-Fluoro-4,5-dimethoxyphenyl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere, add TBS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove DMF and excess imidazole.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure TBS-protected alcohol.

Deprotection Protocol: Cleavage of the TBS Ether

Materials:

  • TBS-protected (3-Fluoro-4,5-dimethoxyphenyl)methanol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture and monitor by TLC. The deprotection is usually complete within 1-2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Causality Behind Experimental Choices: The use of imidazole as a base is crucial as it activates the silyl chloride by forming a more reactive silylimidazolium intermediate.[7] DMF is an excellent solvent for this reaction due to its polar aprotic nature, which promotes the SN2 reaction. For deprotection, TBAF is the reagent of choice due to the high affinity of fluoride for silicon, leading to a clean and efficient cleavage under mild conditions.[6]

Visualization 1: Silyl Ether Protection and Deprotection Workflow

silyl_ether_workflow Substrate (3-Fluoro-4,5-dimethoxyphenyl)methanol Protected TBS-O-(3-Fluoro-4,5-dimethoxyphenyl)methane Substrate->Protected TBS-Cl, Imidazole DMF, rt Deprotected (3-Fluoro-4,5-dimethoxyphenyl)methanol Protected->Deprotected TBAF, THF rt

Caption: General workflow for TBS protection and deprotection.

Benzyl Ethers: Robust Protection for Harsh Conditions

Benzyl ethers (Bn) are another popular choice for protecting alcohols, offering enhanced stability compared to many silyl ethers, particularly towards acidic conditions.[8] The electron-rich nature of the (3-Fluoro-4,5-dimethoxyphenyl)methanol substrate can facilitate the formation of the benzyl ether.

Key Advantages:

  • High Stability: Resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents (excluding catalytic hydrogenation).[9]

  • Orthogonality: Benzyl ethers are orthogonal to silyl ethers, allowing for selective deprotection strategies. For example, a silyl ether can be removed with fluoride without affecting a benzyl ether, and a benzyl ether can be removed by hydrogenolysis in the presence of a silyl ether.

Table 2: Benzyl Ether Protection and Deprotection

Protecting GroupReagents for InstallationTypical Deprotection ConditionsKey Considerations
Bn (Benzyl)BnBr, NaH, DMFH₂, Pd/C, EtOH/EtOAc; or BCl₃, DCMHydrogenolysis is not compatible with other reducible functional groups (e.g., alkenes, alkynes).
PMB (p-Methoxybenzyl)PMB-Cl, NaH, DMFDDQ, DCM/H₂O; or TFACan be cleaved oxidatively, providing orthogonality to standard benzyl ethers.[10]

Protocol 2: Synthesis of 1-(Benzyloxy)methyl-3-fluoro-4,5-dimethoxybenzene (Benzyl Ether)

Materials:

  • (3-Fluoro-4,5-dimethoxyphenyl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of (3-Fluoro-4,5-dimethoxyphenyl)methanol (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC), typically 4-6 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purify the crude product by flash column chromatography.

Deprotection Protocol: Hydrogenolysis of the Benzyl Ether

Materials:

  • Benzyl-protected (3-Fluoro-4,5-dimethoxyphenyl)methanol

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyl ether in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Causality Behind Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, which then undergoes a Williamson ether synthesis with benzyl bromide.[10] For deprotection, catalytic hydrogenation is a mild and highly efficient method for cleaving the C-O bond of the benzyl ether without affecting many other functional groups.[8]

Visualization 2: Orthogonal Protection Strategy

orthogonal_protection Start Polyfunctional Molecule with two -OH groups Protect1 Protect one -OH as TBS ether Start->Protect1 Protect2 Protect second -OH as Benzyl ether Protect1->Protect2 React Perform desired chemical transformation Protect2->React Deprotect_Bn Selective Deprotection of Benzyl Ether (H₂, Pd/C) React->Deprotect_Bn Deprotect_TBS Selective Deprotection of TBS Ether (TBAF) React->Deprotect_TBS Final_Product1 Product with one -OH deprotected Deprotect_Bn->Final_Product1 Deprotect_TBS->Final_Product1 Final_Product1->Deprotect_Bn Further Deprotection Final_Product1->Deprotect_TBS Further Deprotection Final_Product2 Fully deprotected product

Caption: Decision workflow for an orthogonal protection strategy.

Ester Protecting Groups: An Alternative with Specific Applications

Ester protecting groups, such as acetate or pivaloate, can also be employed to protect the benzylic alcohol. They are readily installed using the corresponding acyl chloride or anhydride in the presence of a base. Esters are generally stable to acidic conditions and catalytic hydrogenation but are readily cleaved under basic conditions (saponification).

Key Advantages:

  • Ease of Formation: Simple and high-yielding esterification reactions.[11]

  • Orthogonality to Ethers: Esters can be cleaved under basic conditions, leaving silyl and benzyl ethers intact.

Table 3: Ester Protecting Groups

Protecting GroupReagents for InstallationTypical Deprotection Conditions
Ac (Acetyl)Acetic anhydride, Pyridine, DCMK₂CO₃, MeOH; or LiOH, THF/H₂O
Piv (Pivaloyl)Pivaloyl chloride, Pyridine, DCMLiOH, THF/H₂O (slower than acetate)

The choice of ester can influence the rate of cleavage, with the more sterically hindered pivaloate being more robust than the acetate.

Conclusion and Future Perspectives

The successful synthesis of complex molecules containing the (3-Fluoro-4,5-dimethoxyphenyl)methanol moiety is critically dependent on a well-devised protecting group strategy. Silyl ethers, particularly TBS, offer a versatile and mild option for a wide range of synthetic transformations. Benzyl ethers provide enhanced stability for more demanding reaction sequences. The orthogonality between these two classes of protecting groups is a powerful tool for the selective manipulation of multiple functional groups. Ester protecting groups offer a further layer of orthogonality.

As the complexity of synthetic targets continues to increase, the development of novel protecting groups with even greater selectivity and milder cleavage conditions will remain an active area of research. For the specific case of (3-Fluoro-4,5-dimethoxyphenyl)methanol, future work may explore the use of photolabile protecting groups or enzyme-cleavable protecting groups to further enhance the synthetic chemist's toolbox.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • University of Oxford. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para‐Methoxybenzyl (PMB) Ethers. Retrieved from [Link]

  • American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. Retrieved from [Link]

  • ScienceDirect. (n.d.). Facile preparation of di- and monofluoromethyl ketones from trifluoromethyl ketones via fluorinated enol silyl ethers. Retrieved from [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]

  • Wiley Online Library. (2025, August 7). Modern Fluoroorganic Chemistry. Synthesis, Reactivity, Applications. By Peer Kirsch. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

  • Fine Chemical Engineering. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]

  • American Chemical Society. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. Retrieved from [Link]

Sources

Application

role of (3-Fluoro-4,5-dimethoxyphenyl)methanol in the synthesis of kinase inhibitors

Application Note: Role of (3-Fluoro-4,5-dimethoxyphenyl)methanol in Kinase Inhibitor Synthesis Executive Summary (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS 99423-94-6) is a high-value pharmacophore building block used i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Role of (3-Fluoro-4,5-dimethoxyphenyl)methanol in Kinase Inhibitor Synthesis

Executive Summary

(3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS 99423-94-6) is a high-value pharmacophore building block used in the optimization of small-molecule kinase inhibitors.[1][2] It serves as a metabolically stable bioisostere of the 3,4,5-trimethoxybenzyl group—a privileged motif known to bind effectively to the ATP-binding pocket of tyrosine kinases (e.g., FGFR, c-Met, VEGFR) and the colchicine-binding site of tubulin.[1]

The incorporation of a fluorine atom at the 3-position, adjacent to the methoxy groups, modulates the electronic properties of the aromatic ring (Hammett


 effects) and blocks metabolic "soft spots" prone to oxidative O-demethylation (CYP450-mediated).[1][2] This guide details the strategic application, synthesis, and coupling protocols for this intermediate in drug discovery.

Chemical Context & SAR Logic

The "Fluorine Scan" Strategy

In kinase inhibitor design, the 3,4,5-trimethoxyphenyl moiety is often used to fill hydrophobic pockets (e.g., the "back pocket" of the ATP site).[1] However, this motif is susceptible to rapid metabolism.

  • Metabolic Blocking: Replacing a hydrogen or a methoxy group with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) blocks P450 oxidation without significantly altering steric bulk.[1][2]

  • Electronic Modulation: The high electronegativity of fluorine lowers the electron density of the aromatic ring, potentially strengthening

    
     stacking interactions with the kinase hinge region or gatekeeper residues.
    
Target Kinase Families
  • FGFR Inhibitors: Used to optimize binding in the hydrophobic pocket of Fibroblast Growth Factor Receptors.

  • c-Met & VEGFR: Enhances potency and selectivity in multi-kinase inhibitors.[2]

  • Tubulin Polymerization Inhibitors: Acts as a stable analog of the combretastatin A-4 pharmacophore.

Experimental Protocols

Protocol A: Synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol

Rationale: Direct reduction of the corresponding benzoic acid or ester is the most reliable method to generate the alcohol with high purity.

Reagents:

  • 3-Fluoro-4,5-dimethoxybenzoic acid (Starting Material)[1][2]

  • Borane-Tetrahydrofuran complex (BH3[1][2]·THF), 1.0 M solution[1]

  • Anhydrous Tetrahydrofuran (THF)[1][2]

  • Methanol (MeOH)[1][2][3]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 3-Fluoro-4,5-dimethoxybenzoic acid (10.0 mmol, 2.00 g) and anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.

  • Reduction: Dropwise add BH3·THF (1.0 M, 15.0 mL, 15.0 mmol) over 20 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (H2).

  • Reflux: Remove the ice bath and warm to room temperature (RT). Stir for 1 hour, then heat to reflux (66 °C) for 3 hours to ensure complete conversion.

  • Quench: Cool to 0 °C. Carefully quench excess borane by dropwise addition of MeOH (10 mL). Stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with 1M HCl (2 x 30 mL), saturated NaHCO3 (30 mL), and brine (30 mL).

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 2:1) to yield the title alcohol as a colorless oil or white solid.

Quality Control:

  • 1H NMR (400 MHz, CDCl3):

    
     6.75 (m, 2H, Ar-H), 4.62 (s, 2H, CH2OH), 3.88 (s, 3H, OMe), 3.86 (s, 3H, OMe).[1]
    
  • Purity: >98% by HPLC (254 nm).

Protocol B: Coupling via Mitsunobu Reaction

Rationale: This method allows for the direct coupling of the benzyl alcohol to a phenolic kinase core (e.g., a quinoline or quinazoline scaffold) under mild, neutral conditions, preserving sensitive functional groups.[1]

Reagents:

  • (3-Fluoro-4,5-dimethoxyphenyl)methanol (1.2 equiv)[1][2][4]

  • Kinase Core Phenol (1.0 equiv) (e.g., 4-hydroxy-6,7-dimethoxyquinoline)[1][2]

  • Triphenylphosphine (PPh3) (1.5 equiv)[1][2]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1][2]

  • Anhydrous Toluene or THF[2]

Procedure:

  • Dissolution: In a dry vial, dissolve the Kinase Core Phenol (1.0 mmol) and PPh3 (1.5 mmol) in anhydrous THF (10 mL).

  • Addition: Add (3-Fluoro-4,5-dimethoxyphenyl)methanol (1.2 mmol). Cool the mixture to 0 °C.

  • Coupling: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the phenol.[2]

  • Workup: Concentrate the reaction mixture. Triturate with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO) byproduct.[1][2] Filter off the solid.

  • Purification: Purify the filtrate via preparative HPLC or silica gel chromatography to isolate the ether-linked kinase inhibitor.[2]

Visualization of Workflows

Figure 1: Synthesis and Activation Pathway

This diagram illustrates the conversion of the precursor acid to the alcohol, and its subsequent activation for coupling.

SynthesisPathway Acid 3-Fluoro-4,5-dimethoxybenzoic Acid (Precursor) Alcohol (3-Fluoro-4,5-dimethoxyphenyl)methanol (Key Intermediate) Acid->Alcohol Protocol A: BH3·THF, THF Reductive Synthesis Halide Benzyl Bromide/Chloride (Activated Electrophile) Alcohol->Halide PBr3 or SOCl2 Activation Inhibitor Final Kinase Inhibitor (Ether Linked) Alcohol->Inhibitor Protocol B: Mitsunobu (PPh3/DIAD) Direct Coupling Halide->Inhibitor SN2 Coupling (K2CO3, DMF)

Caption: Synthetic workflow for generating and utilizing the (3-Fluoro-4,5-dimethoxyphenyl)methanol pharmacophore.

Figure 2: SAR Logic & Pharmacophore Interaction

This diagram explains why this specific intermediate is used in kinase inhibitor design.

SARLogic Target Kinase ATP Pocket (Hydrophobic Region) Molecule 3-Fluoro-4,5-dimethoxy Motif Molecule->Target Binds to Effect1 Metabolic Stability (Blocks CYP450 O-demethylation) Molecule->Effect1 Effect2 Electronic Modulation (Fluorine withdraws e-, affects pi-stacking) Molecule->Effect2 Effect3 Binding Affinity (Mimics 3,4,5-trimethoxy shape) Molecule->Effect3 Effect1->Target Prolongs Half-life Effect2->Target Tunes Potency

Caption: Mechanistic rationale for substituting the trimethoxybenzyl group with the 3-fluoro analog.

Key Data Summary

Property(3-Fluoro-4,5-dimethoxyphenyl)methanolReference Analog (3,4,5-Trimethoxy)Impact of Fluorine
Molecular Weight 186.18 g/mol 198.22 g/mol Lower MW (-12 Da)
LogP (Calc) ~1.34~1.15Slightly increased lipophilicity
Metabolic Stability High (Blocked C3 position)Low (Prone to C3-O-demethylation)Primary Advantage
Electronic Character Electron Deficient RingElectron Rich RingAltered

-stacking potential
Key Application FGFR, c-Met, VEGFR InhibitorsTubulin Binders, EGFR InhibitorsBioisosteric Replacement

References

  • Discovery of Dimethoxybenzene FGFR Inhibitors

    • Title: Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold.[1][2][5]

    • Source:Acta Pharmaceutica Sinica B, 2021.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry (Review)

    • Title: Fluorine in Medicinal Chemistry.[6][7]

    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link][1][2]

  • Mitsunobu Reaction in Kinase Synthesis

    • Title: Application of the Mitsunobu reaction in the synthesis of kinase inhibitors.
    • Source:Organic Process Research & Development.
    • URL:[Link][1][2]

  • Sitravatinib Structure & Properties (Contextual Reference)

    • Title: Sitravatinib (MGCD516) | RTK Inhibitor.[1][2][8]

    • Source: MedChemExpress.

Sources

Method

Application Note: Biocatalytic Transformations of (3-Fluoro-4,5-dimethoxyphenyl)methanol

This Application Note is written for researchers in medicinal chemistry and biocatalysis. It details the enzymatic valorization of (3-Fluoro-4,5-dimethoxyphenyl)methanol , a fluorinated benzyl alcohol derivative relevant...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and biocatalysis. It details the enzymatic valorization of (3-Fluoro-4,5-dimethoxyphenyl)methanol , a fluorinated benzyl alcohol derivative relevant as a pharmacophore in kinase inhibitors and receptor antagonists.[1]

The guide focuses on two high-value transformations:

  • Aerobic Oxidation to the corresponding benzaldehyde (a key electrophile for drug synthesis).[1]

  • Lipase-Mediated Acylation for prodrug derivatization or hydroxyl group protection.[1]

[1][3]

Introduction & Molecule Profile[1][2][3][4][5]

(3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 99423-94-6) combines the electron-rich nature of a dimethoxy benzene with the metabolic stability and lipophilicity modulation of a fluorine substituent.[1] While chemical oxidation (e.g., PCC, Dess-Martin) is standard, it generates toxic waste and requires extensive purification.[1][2] Biocatalysis offers a sustainable, highly selective alternative under mild conditions.[1]

Substrate Properties[2][3][4][5][6][7][8][9][10][11][12]
  • Molecular Formula: C₉H₁₁FO₃[1][3]

  • MW: 186.18 g/mol [1][3]

  • Solubility: Low in water; soluble in MeOH, MeCN, EtOAc, and MTBE.[1][2]

  • Reactivity Profile: The primary benzylic alcohol is prone to over-oxidation to the carboxylic acid.[1] The 3-Fluoro substituent exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring compared to 3,4,5-trimethoxybenzyl alcohol, making direct enzymatic oxidation (without mediators) challenging for low-potential laccases.[1][2]

Biocatalytic Strategy & Workflow

The following decision matrix outlines the experimental approach based on the target moiety.

G Substrate (3-Fluoro-4,5-dimethoxyphenyl) methanol Oxidation_System System A: Oxidation Laccase (T. versicolor) + TEMPO (pH 5.0, Aerobic) Substrate->Oxidation_System Target: Electrophile Acylation_System System B: Acylation CAL-B (Novozym 435) + Vinyl Acetate Substrate->Acylation_System Target: Prodrug/Protection Aldehyde Product A: 3-Fluoro-4,5-dimethoxy benzaldehyde Oxidation_System->Aldehyde >95% Selectivity Ester Product B: 3-Fluoro-4,5-dimethoxybenzyl acetate Acylation_System->Ester Kinetic Control

Figure 1: Biocatalytic workflow for the functionalization of (3-Fluoro-4,5-dimethoxyphenyl)methanol.

Protocol A: Laccase-Mediator Aerobic Oxidation[1][2]

Objective: Selective oxidation of the alcohol to the aldehyde without over-oxidation to the acid. Mechanism: The laccase oxidizes the mediator (TEMPO) to its oxoammonium cation, which acts as the actual oxidant for the alcohol. The reduced mediator is re-oxidized by the enzyme, using molecular oxygen as the terminal electron acceptor.

Materials
  • Enzyme: Laccase from Trametes versicolor (Sigma, >10 U/mg).[1]

  • Mediator: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), free radical.[1][2]

  • Buffer: 50 mM Sodium Acetate buffer, pH 5.0.

  • Solvent: Acetonitrile (MeCN) as cosolvent (up to 20% v/v).[1]

Step-by-Step Procedure
  • Substrate Preparation: Dissolve 186 mg (1 mmol) of (3-Fluoro-4,5-dimethoxyphenyl)methanol in 2 mL of Acetonitrile.

  • Reaction Assembly:

    • In a 25 mL open-top flask or reaction tube, add 8 mL of Sodium Acetate buffer (50 mM, pH 5.0).

    • Add the substrate solution (Total volume 10 mL, 10% MeCN).[1][2]

    • Add TEMPO (15.6 mg, 0.1 mmol, 10 mol%).[1][2] Note: 10 mol% is critical to overcome the -I effect of Fluorine.

    • Add Laccase (20 U/mmol substrate).[1]

  • Incubation:

    • Stir at 25°C at 200 rpm.

    • Aeration: The reaction requires oxygen.[1][4] Leave the vessel open to air (covered with breathable film) or bubble air gently if scaling up.[1]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC every 2 hours. The aldehyde product typically appears as a distinct UV-active spot with a higher Rf than the alcohol.[1]

  • Work-up:

    • Once conversion >95% (typically 6–12 hours), filter the mixture through a Celite pad to remove the enzyme.[1]

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash organic phase with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]

Critical Control Points[1][3]
  • pH Sensitivity: Laccase activity drops sharply above pH 6.[1]0. Maintain pH 4.5–5.0.[1]

  • Over-oxidation: While TEMPO favors the aldehyde, prolonged reaction times (>24h) may lead to carboxylic acid formation.[1] Quench immediately upon full conversion.

Protocol B: Lipase-Catalyzed Acylation[1][2]

Objective: Synthesis of the acetate ester. This reaction serves as a model for prodrug synthesis or hydroxyl protection.[1] Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1][2]

Materials
  • Enzyme: Novozym 435 (Immobilized CAL-B).[1]

  • Acyl Donor: Vinyl Acetate (acts as both reactant and solvent, or used in excess).[1][2]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry).[1] MTBE is preferred for higher reaction rates.[1]

Step-by-Step Procedure
  • Preparation: Dry the substrate and solvent.[1] Water content >0.1% promotes hydrolysis (reverse reaction).[1]

  • Reaction Setup:

    • Dissolve 186 mg (1 mmol) of substrate in 5 mL MTBE.

    • Add Vinyl Acetate (3 equivalents, ~280 µL).[1][2]

    • Add 20 mg Novozym 435 beads.[1]

  • Incubation:

    • Incubate at 40°C in an orbital shaker (200 rpm).

  • Monitoring:

    • Check HPLC/TLC at 1, 4, and 24 hours.[1][2]

    • The formation of the ester is irreversible due to the tautomerization of the vinyl alcohol byproduct into acetaldehyde.

  • Work-up:

    • Filter off the immobilized enzyme beads (these can be washed with acetone and reused).

    • Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.

    • Yield is typically quantitative (>98%).[1]

Analytical Validation

HPLC Method (General)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase: Gradient 10% to 90% Methanol in Water (+0.1% Formic Acid) over 15 mins.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Retention Order: Alcohol (Polar) < Aldehyde < Ester (Non-polar).[1]

Expected NMR Signatures (400 MHz, CDCl₃)
  • Substrate (Alcohol): Benzylic -CH₂- doublet/singlet at ~4.6 ppm.[1]

  • Product A (Aldehyde): Distinct singlet at ~9.8 ppm (CHO).[1] Aromatic protons will shift downfield due to the carbonyl group.[1]

  • Product B (Ester): Benzylic -CH₂- shifts downfield to ~5.0 ppm; Acetate methyl singlet appears at ~2.1 ppm.[1]

References

  • Laccase-Mediator Systems: Galli, C., & Gentili, P. (2004).[1][2] Chemical and mechanistic aspects of the oxidation of non-phenolic substrates catalyzed by laccase/mediator systems.[4][5] Journal of Molecular Catalysis B: Enzymatic.[1] Link[1][2]

  • Lipase Acylation Protocols: Anderson, E. M., et al. (1998).[1][2] Lipase-catalyzed transesterification in organic solvents: Applications to the synthesis of drug intermediates. Biocatalysis and Biotransformation.[1][6][7] Link

  • Fluorine Effect in Biocatalysis: O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link[1][2]

  • Veratryl Alcohol Oxidation (Analog): Tien, M., & Kirk, T. K. (1984).[1][2] Lignin-degrading enzyme from Phanerochaete chrysosporium: purification, characterization, and catalytic properties of a unique H2O2-requiring oxygenase.[1][8] Proceedings of the National Academy of Sciences. Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-Fluoro-4,5-dimethoxyphenyl)methanol

Welcome to the technical support center for the purification of (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS No. 99423-94-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS No. 99423-94-6). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of this key synthetic intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues.

Part 1: Initial Assessment & Common Impurities

A successful purification strategy begins with a thorough understanding of the crude material. The primary synthetic route to (3-Fluoro-4,5-dimethoxyphenyl)methanol is the reduction of 3-fluoro-4,5-dimethoxybenzaldehyde. Therefore, the impurity profile is often predictable.

Q1: What are the most common impurities I should expect in my crude (3-Fluoro-4,5-dimethoxyphenyl)methanol?

A1: The impurity profile is highly dependent on the specific synthetic and workup conditions used. However, common impurities typically include:

  • Unreacted Starting Material: 3-fluoro-4,5-dimethoxybenzaldehyde is the most common impurity. Its presence can be easily detected by analytical techniques like TLC (it will have a different Rf value) or NMR spectroscopy (presence of an aldehyde proton signal ~9-10 ppm).

  • Reductant Byproducts: If using a borohydride-based reductant (e.g., NaBH₄), borate salts may be present if the aqueous workup was incomplete. These are typically removed with a thorough liquid-liquid extraction.

  • Side-Products: Depending on the reaction conditions, minor side-products could form. For instance, harsh reducing conditions could potentially lead to over-reduction, though this is less common for benzyl alcohols.

  • Residual Solvents: Solvents from the reaction (e.g., Methanol, THF, Dichloromethane) and workup (e.g., Ethyl Acetate, Hexanes) are frequently present and must be removed.[1][2]

Q2: What analytical techniques are best for assessing the purity of my crude product before I begin purification?

A2: A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your crude mixture. It is essential for developing a column chromatography mobile phase and for monitoring the purification process.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of the starting aldehyde (signal at 9-10 ppm), your desired alcohol product (benzyl CH₂ signal ~4.5 ppm and OH signal), and quantifying their relative ratios.

  • Mass Spectrometry (MS): Can confirm the molecular weight of your product (186.18 g/mol ) and help identify unknown impurities.[4]

Part 2: Troubleshooting Recrystallization

Recrystallization is the preferred method for purifying solids with a starting purity of >85-90%, as it is efficient and scalable.[5] The key is finding a suitable solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.[6][7][8]

dot

Recrystallization_Troubleshooting start Crude Product in Hot Solvent oiled_out Product 'Oiled Out'? start->oiled_out no_crystals No Crystals Formed Upon Cooling? oiled_out->no_crystals No add_solvent Add more of the same solvent while heating oiled_out->add_solvent Yes collect_crystals Collect, Wash, & Dry Pure Crystals no_crystals->collect_crystals No scratch Scratch inner flask surface with glass rod no_crystals->scratch Yes reheat Reheat until homogeneous add_solvent->reheat change_solvent Switch to a higher-boiling point solvent or a different solvent system add_solvent->change_solvent If persists reheat->no_crystals seed Add a seed crystal of pure product scratch->seed concentrate Evaporate some solvent and cool again seed->concentrate cool_slower Allow slower cooling; re-dissolve and cool at RT before using ice bath concentrate->cool_slower cool_slower->collect_crystals

Caption: Troubleshooting flowchart for common recrystallization issues.

Q3: How do I choose the best solvent or solvent system for recrystallizing (3-Fluoro-4,5-dimethoxyphenyl)methanol?

A3: The principle of "like dissolves like" is a good starting point.[6] (3-Fluoro-4,5-dimethoxyphenyl)methanol is a polar molecule due to the hydroxyl and methoxy groups.[4] Therefore, moderately polar solvents are often a good choice.

Protocol: Solvent Screening

  • Place a small amount (10-20 mg) of your crude product into several small test tubes.

  • Add a few drops of a single test solvent to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound well at room temperature.

  • Gently heat the tubes that showed poor room-temperature solubility. A suitable solvent will completely dissolve your compound at or near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath. The best solvent will yield a large quantity of crystalline solid.[6]

Solvent/SystemPolarityBoiling Point (°C)Rationale & Comments
Single Solvents
TolueneLow111Good for aromatic compounds. May be a good choice if the product is only sparingly soluble in less polar solvents like hexanes.[6]
Ethyl Acetate (EtOAc)Medium77A versatile solvent for moderately polar compounds.[9]
Isopropanol (IPA) / EthanolHigh82 / 78Polar alcohols are often good solvents for other alcohols due to hydrogen bonding. May be too good of a solvent, requiring a co-solvent.[5]
Solvent Pairs
Ethyl Acetate / HexanesMed/Low~69-77A very common and effective pair. Dissolve the crude product in a minimal amount of hot EtOAc, then add hot hexanes dropwise until the solution becomes faintly cloudy. Add a drop or two of hot EtOAc to clarify and then cool slowly.[6][7]
Dichloromethane / HexanesMed/Low~40-69Similar to EtOAc/Hexanes but uses a lower boiling point polar component. Useful if your compound is very soluble in EtOAc.[7]
Methanol / WaterHigh~65-100Excellent for highly polar compounds. Dissolve in a minimum of hot methanol and add hot water dropwise until persistent cloudiness is observed.[5] Given the target compound's structure, this might be a highly effective system.

Q4: My product "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

A4: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] It can also happen if the concentration of impurities is very high.

Solutions:

  • Reheat and Add More Solvent: The most common cause is that the solution is too concentrated. Reheat the mixture until the oil redissolves, add more of the same hot solvent to decrease the saturation point, and then allow it to cool slowly again.[10]

  • Change Solvents: Switch to a lower-boiling point solvent or a solvent pair.[7] If you were using toluene, try ethyl acetate/hexanes.

  • Pre-Purify: If the crude material is very impure, oiling out is common. Perform a quick column chromatography separation first to remove the bulk of the impurities, and then recrystallize the resulting partially purified solid.

Part 3: Troubleshooting Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and is ideal when recrystallization is ineffective or when the crude material is an oil.[11][12][13] For (3-Fluoro-4,5-dimethoxyphenyl)methanol, normal-phase chromatography using silica gel is the standard approach.[14]

dot

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Min. Solvent or Dry Load onto Silica crude->dissolve pack_column Pack & Equilibrate Silica Gel Column load_sample Load Sample dissolve->load_sample pack_column->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: General workflow for flash column chromatography purification.

Q5: What is a good starting mobile phase for purifying (3-Fluoro-4,5-dimethoxyphenyl)methanol on silica gel?

A5: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is standard.[15] The optimal ratio should be determined by TLC first. Your goal is to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 for good separation.

Recommended Starting Points for TLC Analysis:

  • 20% Ethyl Acetate in Hexanes

  • 30% Ethyl Acetate in Hexanes

  • 50% Ethyl Acetate in Hexanes

The starting aldehyde impurity will be less polar than the product alcohol and will have a higher Rf value. Based on your TLC results, you can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity).[3]

Q6: I'm getting poor separation between my product and the starting aldehyde. How can I improve the resolution?

A6: Poor separation is a common issue. Here are several ways to improve it:

  • Optimize the Mobile Phase: A lower polarity mobile phase (e.g., decreasing from 30% to 25% EtOAc in hexanes) will cause all compounds to move slower down the column, increasing the separation between them. This is the most effective first step.

  • Use a Finer Silica Gel: Use a silica gel with a smaller particle size (e.g., 230-400 mesh). This increases the surface area and the number of theoretical plates, leading to better resolution.[3]

  • Increase Column Length/Decrease Diameter: A longer, thinner column will improve separation, though it will also increase the elution time.

  • Dry Loading: If your compound is not very soluble in the mobile phase, it can broaden the initial band upon loading. Adsorbing the crude material onto a small amount of silica gel ("dry loading") before adding it to the column ensures a very narrow starting band and often dramatically improves separation.[14][16]

Q7: My compound is streaking or "tailing" on the TLC plate and column. How can I get sharp bands?

A7: Tailing is often caused by strong interactions between a polar analyte and the acidic silanol (Si-OH) groups on the surface of the silica gel.[17] The hydroxyl group of your product can engage in this type of interaction.

Solutions:

  • Add a Polar Modifier: Add a very small amount (0.1-1%) of a polar solvent like methanol or a basic modifier like triethylamine to your mobile phase.[15] Methanol will compete for the active sites on the silica, while triethylamine will neutralize the acidic sites, both leading to sharper bands.

  • Check for Overloading: Tailing can occur if you have loaded too much crude material onto the column or TLC plate. Try running the separation with less material.

  • Ensure Purity of Solvents: Impurities in your solvents can also affect the separation quality. Use high-purity, chromatography-grade solvents.

Part 4: Post-Purification & Safety

Q8: My final product has low recovery. What are the common causes?

A8: Low recovery can stem from several stages of the process:

  • Incomplete Extraction: During the initial workup, ensure you perform multiple extractions (3-5 times) from the aqueous layer to fully recover your product.[16]

  • Premature Crystallization: During a hot filtration step in recrystallization, the product can crystallize on the filter paper. Use a pre-heated funnel and a minimal amount of extra hot solvent to prevent this.[17]

  • Excessive Solubility (Recrystallization): Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[17]

  • Irreversible Adsorption (Chromatography): Highly polar compounds can sometimes bind irreversibly to the silica gel. While less likely for this compound, using a mobile phase that is too non-polar can cause the product to remain at the top of the column.

Q9: What are the primary safety concerns when handling (3-Fluoro-4,5-dimethoxyphenyl)methanol and associated solvents?

A9: Always consult the Safety Data Sheet (SDS) for any chemical before use.

  • (3-Fluoro-4,5-dimethoxyphenyl)methanol: May cause skin, eye, and respiratory irritation. It is harmful if swallowed.[4][18]

  • Solvents: Many organic solvents are flammable and have specific health hazards. For example:

    • Methanol: Toxic, can cause blindness or be fatal if swallowed, and is flammable.[1]

    • Dichloromethane (DCM): A suspected carcinogen.[2]

    • Hexanes/Ethyl Acetate: Flammable liquids.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]

References

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (2025). BenchChem.
  • (3-Fluoro-4,5-dimethoxyphenyl)methanol. (n.d.). ChemScene.
  • Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol. (2025). BenchChem.
  • Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil... (2025). PMC.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • METHANOL MATERIAL SAFETY DATA SHEET. (2012, March 19).
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Summary of Common Crystallization Solvents. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • Crystallization. (n.d.). University of California, Davis, Department of Chemistry.
  • RECRYSTALLISATION. (n.d.). University of Sydney, School of Chemistry.
  • COLUMN CHROMATOGRAPHY. (n.d.). BYJU'S.
  • SAFETY DATA SHEET. (2023, May 16). National Institute of Standards and Technology.
  • Column Chromatography Guide. (2025, December 12). Phenomenex.
  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Technical Support Center: Purification of Crude (3-Amino-5-fluoro-2-nitrophenyl)methanol. (2025). BenchChem.
  • Guide for crystallization. (n.d.). University of Geneva.

Sources

Optimization

Technical Support Center: (3-Fluoro-4,5-dimethoxyphenyl)methanol Synthesis

The following technical support guide addresses the synthesis, impurity profiling, and troubleshooting for (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 99423-94-6). This document is designed for researchers and process c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis, impurity profiling, and troubleshooting for (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 99423-94-6). This document is designed for researchers and process chemists requiring high-purity intermediates for medicinal chemistry applications.

Impurity Profile & Critical Quality Attributes (CQA)

In the synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol, typically achieved via the reduction of 3-Fluoro-4,5-dimethoxybenzaldehyde or 3-Fluoro-4,5-dimethoxybenzoic acid , the following impurities are critical to monitor.

Common Impurity Table
Impurity NameStructure / DescriptionOrigin / CausalityDetection (HPLC/LC-MS)
Impurity A (Precursor) 3-Fluoro-4,5-dimethoxybenzaldehydeIncomplete Reduction: Insufficient reducing agent (NaBH₄) or low reaction temperature. Oxidation: Storage of product in air without antioxidants.Distinct UV

(conjugated carbonyl); typically elutes after the alcohol on C18.
Impurity B (Over-reduced) 3-Fluoro-4,5-dimethoxytolueneHydrogenolysis: Occurs if catalytic hydrogenation (Pd/C) is used under aggressive conditions or if Lewis acids are present with silanes.Non-polar; elutes significantly later than the alcohol.
Impurity C (Dimer) Bis(3-fluoro-4,5-dimethoxybenzyl) etherAcidic Workup: Formation of benzylic carbocation during acidic quench or extraction, leading to etherification.High MW (Dimery); elutes late.
Impurity D (Regioisomer) (2-Fluoro-4,5-dimethoxyphenyl)methanolStarting Material Contamination: Carried over from non-selective fluorination of the aldehyde precursor.Difficult separation; often requires chiral or phenyl-hexyl columns.
Impurity E (Des-methyl) 3-Fluoro-4-hydroxy-5-methoxybenzyl alcoholDemethylation: Trace presence of Lewis acids (e.g., BBr₃ residues) or high-temperature acidic conditions.More polar; elutes earlier than the target alcohol.

Troubleshooting Guide & FAQs

Q1: Why does my product turn yellow upon storage?

Diagnosis: Oxidation to the aldehyde (Impurity A). Technical Insight: Benzyl alcohols with electron-donating groups (methoxy) are susceptible to air oxidation, reforming the conjugated aldehyde which is often yellow/tan. Solution:

  • Immediate: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (gradient 20-40% EtOAc in Hexanes).

  • Prevention: Store under Argon/Nitrogen at -20°C. Add trace BHT (butylated hydroxytoluene) if downstream applications permit.

Q2: I see a "doublet" peak in the aromatic region of the NMR that shouldn't be there.

Diagnosis: Regioisomer contamination (Impurity D). Technical Insight: If the starting material was prepared via electrophilic fluorination of 3,4-dimethoxybenzaldehyde (veratraldehyde), the fluorine can attack the 2-position (ortho to methoxy) or the 6-position. The 3-fluoro isomer is the target, but 2-fluoro is a common byproduct. Solution:

  • Purification: Regioisomers have very similar polarities. Preparative HPLC using a Phenyl-Hexyl column often provides better selectivity than C18 for fluorinated aromatics due to

    
     interactions.
    
Q3: The yield is low, and I see a non-polar spot on TLC.

Diagnosis: Formation of the Dimeric Ether (Impurity C). Technical Insight: Benzylic alcohols are prone to forming dibenzyl ethers under acidic conditions. If you quenched a borohydride reduction with strong acid (HCl) and allowed it to stand, the alcohol protonates, loses water, and reacts with another alcohol molecule. Solution:

  • Protocol Adjustment: Quench NaBH₄ reactions with saturated NH₄Cl or acetone instead of HCl. Ensure the organic extract is not left in an acidic state during drying.

Q4: Can I use catalytic hydrogenation (H₂/Pd-C) instead of NaBH₄?

Diagnosis: Risk of Defluorination or Hydrogenolysis. Technical Insight: While possible, Pd/C can catalyze the cleavage of the benzylic C-O bond (forming the toluene derivative, Impurity B) or the C-F bond (defluorination), especially if the ring is electron-rich. Recommendation: Use NaBH₄ (Sodium Borohydride) in Methanol/THF. It is chemoselective for the aldehyde/ketone reduction and leaves the C-F and Ar-OMe bonds intact.

Recommended Synthesis Protocol

Target: (3-Fluoro-4,5-dimethoxyphenyl)methanol Scale: Laboratory (10 g basis) Reaction Type: Chemoselective Carbonyl Reduction

Reagents & Materials
  • Precursor: 3-Fluoro-4,5-dimethoxybenzaldehyde (1.0 equiv) [CAS: 79418-78-3 derivative]

  • Reductant: Sodium Borohydride (NaBH₄) (0.6 - 1.0 equiv)

  • Solvent: Methanol (anhydrous preferred) or THF/MeOH (9:1)

  • Quench: Saturated Ammonium Chloride (sat. NH₄Cl)

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 3-Fluoro-4,5-dimethoxybenzaldehyde (10.0 g, 54.3 mmol) in Methanol (100 mL). Cool the solution to 0°C using an ice bath.

    • Why? Cooling prevents runaway exotherms and minimizes side reactions (transesterification or over-reduction).

  • Addition: Add NaBH₄ (1.23 g, 32.6 mmol, 0.6 equiv) portion-wise over 15 minutes.

    • Note: Theoretical stoichiometry is 0.25 equiv NaBH₄ per carbonyl, but 0.5-0.6 is standard to ensure completion.

    • Observation: Mild gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) . Stir for 1–2 hours.

    • Monitor: Check TLC (30% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
  • Quench: Cool back to 0°C. Slowly add sat. NH₄Cl (20 mL) to destroy excess hydride.

    • Critical: Do NOT use concentrated HCl, as this promotes ether dimer formation (Impurity C).

  • Workup: Concentrate the mixture under reduced pressure to remove most Methanol. Dilute the residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate.

  • Purification: If the crude purity is <98%, purify via flash column chromatography (SiO₂, Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Reaction Pathway & Impurity Logic (Graphviz)

The following diagram illustrates the synthesis pathway from the aldehyde precursor and the branching points where specific impurities are generated.

G cluster_0 Critical Control Points Start 3-Fluoro-4,5-dimethoxy- benzaldehyde (Starting Material) NaBH4 NaBH4 / MeOH (Standard Reduction) Start->NaBH4 Reduction ImpA Impurity A: Unreacted Aldehyde (Oxidation/Incomplete) Start->ImpA Incomplete Rxn ImpB Impurity B: Toluene Derivative (Over-reduction) Start->ImpB H2/Pd-C (Alternative Rxn) ImpD Impurity D: Regioisomer (2-Fluoro isomer) Start->ImpD Impure SM (Pre-existing) Product (3-Fluoro-4,5-dimethoxy- phenyl)methanol (Target) NaBH4->Product Major Pathway Product->ImpA Air Oxidation (Storage) ImpC Impurity C: Dimeric Ether (Acidic Dimerization) Product->ImpC Acidic Workup (H+)

Caption: Synthesis workflow of (3-Fluoro-4,5-dimethoxyphenyl)methanol showing the primary reduction pathway and the origins of oxidative (A), over-reduced (B), and acidic by-product (C) impurities.

References

  • Impurity Characterization in Benzyl Alcohol Synthesis : National Center for Biotechnology Information. PubChem Compound Summary for CAS 99423-94-6. [Link]

  • Synthesis of Fluorinated Benzaldehydes (Precursor Synthesis) : Organic Syntheses. Preparation of 3,4,5-Trimethoxybenzaldehyde (Analogous Chemistry). [Link][1][2]

  • Handling of Benzyl Alcohols (Oxidation/Dimerization Risks) : ChemGuide. Reactions of Alcohols: Oxidation and Substitution. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Formylation of Fluorinated Catechols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of electron-rich aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of electron-rich aromatic systems. The formylation of fluorinated catechols presents a unique set of mechanistic challenges. While the two hydroxyl groups strongly activate the aromatic ring toward electrophilic aromatic substitution, the fluorine atom introduces competing inductive (-I) electron withdrawal and resonance (+M) electron donation.

This delicate electronic balance, combined with the extreme susceptibility of the catechol moiety to oxidation, often leads to complex side-reaction profiles. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your formylation workflows.

Section 1: Diagnostic Workflow for Formylation Side Reactions

Before altering your chemical equivalents, use the following diagnostic workflow to identify the specific side reaction occurring in your flask.

G A Side Reaction Detected B Identify Impurity via LC-MS/NMR A->B C Quinone (Oxidation) B->C D Dialdehyde (Over-formylation) B->D E MOM Ether (Duff specific) B->E F Degass Solvents / Add Ascorbate C->F G Reduce Electrophile Eq. / Lower Temp D->G H Monitor via TLC / Shorten Time E->H

Decision tree for identifying and resolving common side reactions during catechol formylation.

Section 2: Troubleshooting Guide & FAQs

Q1: I am using the Duff reaction (HMTA/AcOH) to formylate 3-fluorocatechol, but I am isolating a significant amount of a methoxymethyl (MOM) ether byproduct instead of the aldehyde. How do I prevent this? Mechanistic Causality: The Duff reaction relies on the decomposition of hexamethylenetetramine (HMTA) into formaldehyde and ammonia, forming an electrophilic iminium species. While ortho-formylation is the desired pathway, prolonged reaction times allow the intermediate to react with the phenolic oxygen, leading to 2-methoxymethylphenol (MOM ether) derivatives.1[1]. Solution: The formation of the MOM ether is kinetically slower but thermodynamically stable under these conditions. You must strictly monitor the reaction via Thin Layer Chromatography (TLC).2[2]. Do not leave the reaction stirring overnight.

Q2: My Reimer-Tiemann formylation of 4-fluorocatechol stalls at 20-30% conversion. I recover mostly starting material. Why is the reaction dying? Mechanistic Causality: The Reimer-Tiemann reaction utilizes chloroform and a strong aqueous base (NaOH) to generate the highly reactive dichlorocarbene intermediate. As the dichlorocarbene reacts, HCl is generated as a byproduct.3[3]. Because the phenolate substrate must remain in the aqueous alkaline layer to react with the carbene at the biphasic interface, a drop in pH protonates the catechol,4[4]. Solution: Implement a continuous addition of NaOH to maintain a highly alkaline pH (>12) throughout the reaction. Alternatively, utilize a phase-transfer catalyst (e.g., TBAB) to facilitate the interaction between the aqueous phenolate and the organic chloroform layer.

Q3: During the formylation workup, my reaction mixture turns dark brown/black, and my yields are abysmal. What is happening? Mechanistic Causality: Catechols are notoriously prone to auto-oxidation, rapidly converting into highly reactive ortho-quinones. This process is drastically accelerated in basic conditions (such as those in the Reimer-Tiemann reaction) and in the presence of dissolved oxygen or trace transition metals. The fluorine substituent can sometimes stabilize the radical intermediates, exacerbating the color change and polymerization. Solution: Switch to a non-oxidative, metal-coordinated formylation method, such as the Casnati-Skattebøl reaction. If you must use basic conditions, thoroughly degas all solvents (sparge with Argon for 30 minutes) and consider adding a catalytic amount of a mild antioxidant, such as ascorbic acid, during the aqueous workup.

Section 3: Quantitative Comparison of Formylation Methods

To aid in route selection, the following table summarizes the performance of standard formylation methodologies when applied to fluorinated catechols.

MethodologyReagents & ConditionsTypical YieldPrimary Side ReactionCorrective Action
Casnati-Skattebøl Paraformaldehyde, MgCl₂, Et₃N, THF70–90%Over-formylation (dialdehyde)Strict stoichiometric control of (CH₂O)n
Duff Reaction HMTA, Glacial AcOH, Reflux40–60%MOM ether formationTerminate reaction immediately at plateau
Reimer-Tiemann CHCl₃, NaOH, H₂O, 65°C20–40%Incomplete conversion / OxidationMaintain high pH; degas solvents
Vilsmeier-Haack POCl₃, DMF, 0°C to RT10–30%Formate ester formationExtended alkaline hydrolysis during workup
Section 4: Standardized Experimental Protocol

Given the limitations of the Duff and Reimer-Tiemann reactions,5[5]. The use of magnesium coordinates the two phenolic oxygens, directing the formaldehyde attack exclusively to the ortho position while protecting the catechol from oxidation.

Self-Validating Methodology: Casnati-Skattebøl Formylation of 3-Fluorocatechol

Note: This protocol incorporates in-process controls (IPC) to validate the mechanism at each step.

Step 1: Magnesium Phenolate Complexation

  • In an oven-dried, argon-flushed Schlenk flask, dissolve 3-fluorocatechol (1.0 equiv) in anhydrous acetonitrile (0.5 M).

  • Add anhydrous MgCl₂ (1.5 equiv) and triethylamine (3.0 equiv).

  • Causality & IPC: The mixture will turn a pale yellow, indicating the formation of the magnesium phenolate chelate. This chelation is critical; it increases the nucleophilicity of the ring while sterically blocking etherification.

Step 2: Electrophilic Addition 4. Add paraformaldehyde (3.0 equiv) in one portion. 5. Heat the reaction mixture to reflux (80°C) for 4–6 hours. 6. Causality & IPC: The magnesium directs the formaldehyde to the ortho-position, forming a hydroxymethyl intermediate which is subsequently oxidized in situ to the formyl group. Monitor by TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting material spot disappears.

Step 3: Hydrolysis and Isolation 7. Cool the mixture to 0°C and slowly quench with 1M HCl until the pH reaches 2. 8. Causality & IPC: The acid breaks the magnesium chelate, releasing the free formylated catechol. A color shift from yellow to clear/pale orange validates successful decomplexation. 9. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify via flash column chromatography to isolate the pure fluorinated benzaldehyde derivative.

Section 5: References
  • Benchchem. "3-Fluorocatechol | 363-52-0 - Benchchem". 1

  • Scribd. "The Reimer-Tiemann Reaction | PDF - Scribd". 3

  • Benchchem. "Application Notes and Protocols: Synthesis and Acaricidal Potential of 2-Methylbenzaldehyde Derivatives - Benchchem". 2

  • Wikipedia. "Reimer–Tiemann reaction - Wikipedia".4

  • Thieme-connect. "ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances". 5

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (3-Fluoro-4,5-dimethoxyphenyl)methanol Synthesis

Welcome to the Technical Support Center for benzyl alcohol derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals optimizing the reduction of 3-fluoro-4,5-dimethoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzyl alcohol derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals optimizing the reduction of 3-fluoro-4,5-dimethoxybenzaldehyde to (3-fluoro-4,5-dimethoxyphenyl)methanol.

Below, you will find field-proven troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol grounded in established mechanistic principles.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the reduction of 3-fluoro-4,5-dimethoxybenzaldehyde stalling at 70-80% conversion when using standard


 in aprotic solvents? 
A:  Stalled conversions often stem from the solvent choice and the unique electronic nature of the substrate. The precursor possesses competing electronic effects: the 3-fluoro group is inductively electron-withdrawing (

), while the 4,5-dimethoxy groups are strongly electron-donating via resonance (

). This "push-pull" system can stabilize the carbonyl carbon, making it less electrophilic than an unsubstituted benzaldehyde. Solution: Switch from aprotic solvents (like THF) to methanol (MeOH). Methanol plays a critical dual role: it acts as a proton source to activate the carbonyl oxygen, and it reacts with

to form methoxyborohydride intermediates (e.g.,

). These intermediates are significantly more reactive hydride donors than the parent

[1].

Q2: I am observing a significant byproduct with a higher


 value on my TLC plate. What is it, and how do I prevent it? 
A:  The higher 

byproduct is likely the dimethyl acetal of 3-fluoro-4,5-dimethoxybenzaldehyde. When the aldehyde is dissolved in methanol, it exists in equilibrium with its hemiacetal and acetal forms, a process accelerated by trace acidic impurities in the glassware. Solution: Alter the order of addition and control the temperature. Do not leave the aldehyde stirring in methanol for extended periods before adding the reducing agent. Chill the aldehyde/methanol solution to 0 °C and add

immediately in portions. The alkaline nature of

suppresses acetal formation, while the low temperature controls the exothermic hydride transfer[2].

Q3: Is it necessary to use a large excess of


 to force the reaction to completion? 
A:  No. Theoretically, one mole of 

can reduce four moles of aldehyde. However, in protic solvents like methanol,

competitively reacts with the solvent to release hydrogen gas (solvolysis), which degrades the reagent over time[2]. For this specific substrate, an optimized ratio of 0.75 molar equivalents of

ensures complete conversion without excessive gas evolution, side reactions, or reagent waste[3].

Part 2: Quantitative Data Presentation

The following table summarizes the optimization of solvent and reagent stoichiometry to maximize the conversion of 3-fluoro-4,5-dimethoxybenzaldehyde to the target alcohol.

EntrySolvent

(equiv.)
Temp (°C)Time (min)Conversion (%)Observations
1THF1.002512045Sluggish reaction; unreacted starting material.
2Ethanol0.50256082Moderate rate; minor acetal formation.
3Methanol0.500 to 254591Good rate; slight reagent depletion via solvolysis.
4 Methanol 0.75 0 to 25 30 >99 Optimal conditions; clean conversion.
5Methanol1.500 to 2530>99Unnecessary excess; vigorous

gas evolution.

Part 3: Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The diagram below illustrates the electrophilic activation of the aldehyde and the formation of the highly reactive methoxyborohydride intermediate.

Mechanism A 3-Fluoro-4,5-dimethoxy benzaldehyde C Hydride Transfer Transition State A->C Electrophilic Activation B NaBH4 + MeOH (Forms NaBH3OMe) B->C Hydride Donor D Alkoxide Intermediate C->D C-H Bond Formation E (3-Fluoro-4,5-dimethoxyphenyl) methanol D->E Protonation (MeOH/H2O)

Figure 1: Mechanistic pathway of NaBH4 reduction in methanol highlighting the methoxyborohydride intermediate.

Part 4: Optimized Experimental Protocol

This self-validating protocol ensures high fidelity and yield for the synthesis of (3-fluoro-4,5-dimethoxyphenyl)methanol[4],[3].

Materials Required:

  • 3-Fluoro-4,5-dimethoxybenzaldehyde (1.0 equiv)

  • Sodium borohydride (

    
    , 0.75 equiv)
    
  • Anhydrous Methanol (0.2 M relative to substrate)

  • Saturated aqueous

    
    
    
  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4,5-dimethoxybenzaldehyde (e.g., 10 mmol, 1.84 g) in anhydrous methanol (50 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes. Self-Validation Check: Ensure the aldehyde is fully dissolved before proceeding to prevent localized exotherms.

  • Addition: Weigh out

    
     (7.5 mmol, 284 mg). Add the solid 
    
    
    
    portion-wise over 10 minutes. Keep the internal temperature below 10 °C to control the evolution of hydrogen gas and prevent rapid solvolysis of the hydride[2].
  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes. Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3, UV visualization).

  • Quenching: Once TLC indicates complete consumption of the aldehyde, cool the mixture back to 0 °C. Carefully add saturated aqueous

    
     (20 mL) dropwise to quench any unreacted borohydride. Stir for 10 minutes until bubbling ceases. Note: Avoid strong acids (like 1M HCl) during the quench to prevent potential degradation or etherification of the resulting benzyl alcohol.
    
  • Extraction: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Transfer the aqueous residue to a separatory funnel and extract with EtOAc (

    
     mL).
    
  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to afford the pure (3-fluoro-4,5-dimethoxyphenyl)methanol as a crystalline solid or viscous oil[3].
    
Experimental Workflow Diagram

Workflow S1 Step 1: Dissolve Aldehyde in Anhydrous MeOH (0°C) S2 Step 2: Portion-wise Addition of NaBH4 (0°C to RT) S1->S2 S3 Step 3: Stir at RT Monitor by TLC (30 min) S2->S3 S4 Step 4: Quench with Sat. NH4Cl (0°C) S3->S4 S5 Step 5: Extract (EtOAc) Wash & Dry (Na2SO4) S4->S5 S6 Step 6: Concentrate to yield Target Benzyl Alcohol S5->S6

Figure 2: Step-by-step experimental workflow for the optimized reduction protocol.

References[4] Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. Source: sciencemadness.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhuw2MMRSZ0GSvItR8msRbU5r6YVL99_q8rQciiYyU7vXXIe9pBOA0W6pQwjUXBGiM-F-mGj3UrbIMpeXg3qJsN5DHT3lF8P7g82yhJl9RWR5A5a874MkMEOeLqvizdCNfQst0gWtLP52ASTwgJyy70zfRAIeKROvxqm_h[1] Addition of NaBH4 to aldehydes to give primary alcohols. Source: masterorganicchemistry.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl3bce7yyUw4_M7NcuFGdtvb8gKcFPXNHcwhKfnjqtPPnUCAcCpy8qZT1YjVw5sGFlBrjoG5uvTmFCIP1bxj94BE81f5PIwyLMvUDvqraTJdBBlUB6qRbA0lP2NjDsBvZ5VihagCoFrStoGBtPq_gTtq8O9rhQZkSt-Y4oo2uL_ZZjLsawWTcAjCPn41w0SpN33nHpwEzKrmTZB5d8mN-X_CByiSm4HhEK[2] The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtouFPEIpGh1PlsBC1IUxfVN6T-MJZ7SW4NxRIsjpjl6cnYMGzlAVH0bA5x4ytj297XMW-5vRBnDVyWIsqpAi9hY3YY4rwFQRnf7R2ivupOCCsU6zZyQSey-6NAyg-Y1DFwwysjVn0LfE=[3] Selective oxidations of activated alcohols in water at room temperature - Supporting Information. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLpdZCvcDkChksejL-Xj2cHMjRcvlTCnEO1HOOUApUZ0IWvfJlisbnivo9ii58WaFDaNDRYySIVg9JRuLji23haaRUb8OeZaU_Vt1_kW0ArHzOsJ8Y36b7HV9fSN6PZKL-Ubbg9feWyxjL28PtITDiU8O7aboDXjM=

Sources

Troubleshooting

Technical Support Center: Troubleshooting Residual Starting Material in (3-Fluoro-4,5-dimethoxyphenyl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a common bottleneck in the synthesis of (3-fluoro-4,5-dimethoxyphenyl)methanol : the incomplete reduction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a common bottleneck in the synthesis of (3-fluoro-4,5-dimethoxyphenyl)methanol : the incomplete reduction of its precursor, 3-fluoro-4,5-dimethoxybenzaldehyde , and the subsequent challenge of separating the product from this residual starting material (RSM).

This guide bypasses tedious and unscalable silica gel chromatography, focusing instead on highly efficient, self-validating chemical scavenging techniques.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reduction incomplete despite using an excess of NaBH₄? A: The starting material, 3-fluoro-4,5-dimethoxybenzaldehyde, possesses two strongly electron-donating methoxy groups. Through resonance, these groups increase the electron density at the carbonyl carbon, rendering it less electrophilic and more resistant to hydride attack. Furthermore, NaBH₄ rapidly hydrolyzes in protic solvents (like methanol or ethanol). If the reaction is not strictly monitored, the hydride may degrade before complete conversion is achieved. Self-Validating Tip: Always use freshly titrated hydride reagents. Do not quench the reaction based on time alone; validate complete consumption via TLC or HPLC before initiating the workup.

Q2: How can I selectively remove the unreacted aldehyde without relying on column chromatography? A: The most efficient, scalable method is chemical scavenging using Sodium Bisulfite (NaHSO₃) [1]. Causality: Aldehydes undergo rapid nucleophilic addition with the bisulfite anion to form an α-hydroxy sulfonate adduct. This adduct is a highly polar, charged salt. During a liquid-liquid extraction (LLE), this thermodynamic sink forces the charged adduct to partition exclusively into the aqueous phase, leaving your non-polar alcohol product highly pure in the organic phase.

Q3: The bisulfite method isn't clearing all the aldehyde. What is going wrong, and what is the alternative? A: Aqueous NaHSO₃ solutions degrade over time via atmospheric oxidation to sodium sulfate (Na₂SO₄), which is entirely unreactive toward aldehydes. If your reagent is fresh and the reaction still fails, the steric hindrance from the 3-fluoro and 4,5-dimethoxy groups may be impeding adduct formation. Alternative: Utilize Girard’s Reagent T (trimethylacetylhydrazide ammonium chloride) [2]. Causality: Girard’s Reagent T contains a highly nucleophilic hydrazide group that condenses with the aldehyde to form a hydrazone. Because the reagent inherently contains a permanently charged quaternary ammonium moiety, the resulting hydrazone is exceptionally water-soluble, ensuring a clean separation into the aqueous layer.

Part 2: Experimental Protocols

Protocol A: Sodium Bisulfite Scavenging (Standard Method)

This protocol is a self-validating system: the disappearance of the aldehyde from the organic layer can be visually confirmed via TLC (UV active).

  • Solvent Exchange: Dissolve the crude reaction mixture (containing the alcohol and residual aldehyde) in a water-immiscible organic solvent, preferably Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (e.g., 10 mL per gram of crude).

  • Reagent Preparation: Prepare a fresh saturated aqueous solution of NaHSO₃ (approx. 30-40% w/v). Critical: Do not use stock solutions older than 48 hours, as sulfate oxidation will cause the scavenging to fail.

  • Biphasic Agitation: Add an equal volume of the NaHSO₃ solution to the organic layer. Vigorously stir or shake the biphasic mixture for 30–60 minutes at room temperature. Causality: Vigorous stirring maximizes the interfacial surface area, which is strictly required for the aqueous bisulfite to react with the organic aldehyde.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Drain and discard the aqueous layer (which now contains the water-soluble aldehyde-bisulfite adduct).

  • Washing & Isolation: Wash the organic layer once more with saturated NaHSO₃, followed by a brine wash to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure (3-fluoro-4,5-dimethoxyphenyl)methanol.

Protocol B: Girard's Reagent T Scavenging (Rescue Method)

Use this protocol if steric hindrance prevents bisulfite adduct formation.

  • Reaction Setup: Dissolve the crude mixture in a 10:1 mixture of Methanol and Glacial Acetic Acid.

  • Derivatization: Add 1.5 equivalents of Girard's Reagent T relative to the estimated molar amount of residual aldehyde.

  • Heating: Reflux the mixture for 1 hour to drive the hydrazone condensation to completion.

  • Workup: Cool the reaction to room temperature, dilute with deionized water (5x volume), and extract three times with EtOAc.

  • Isolation: The organic layer retains the pure alcohol. The aqueous layer holds the charged hydrazone adduct. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acetic acid, dry over Na₂SO₄, and concentrate.

Part 3: Quantitative Data Presentation

The following table summarizes the operational metrics of various purification strategies for isolating (3-fluoro-4,5-dimethoxyphenyl)methanol:

Purification MethodMechanism of SeparationScalabilityTypical Alcohol RecoveryMaterial Cost
Sodium Bisulfite α-Hydroxy sulfonate partitioningExcellent (>1 kg)85 - 95%Very Low
Girard's Reagent T Hydrazone aqueous partitioningGood (<100 g)90 - 98%Moderate
Silica Gel Column Polarity-based adsorptionPoor (Lab scale only)70 - 85%High

Part 4: Workflow Visualization

G A Crude Mixture (Alcohol + Aldehyde) B Add Scavenger (NaHSO₃ or Girard's T) A->B C Adduct Formation (Water-Soluble Salt) B->C D Liquid-Liquid Extraction (EtOAc / H₂O) C->D E Organic Phase Pure (3-Fluoro-4,5- dimethoxyphenyl)methanol D->E Top Layer F Aqueous Phase Aldehyde Adduct Discarded D->F Bottom Layer

Workflow of chromatography-free aldehyde scavenging via aqueous partitioning.

Part 5: References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[Link]

  • Johnson, D. W. (2007). "A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 21(18), 2926-32.[Link]

Optimization

Technical Support Center: Reduction Strategies for 3-Fluoro-4,5-dimethoxybenzaldehyde

Case ID: T-RED-3F45D Status: Open Agent: Senior Application Scientist Subject: Troubleshooting reduction protocols, chemoselectivity, and defluorination risks. Overview Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-RED-3F45D Status: Open Agent: Senior Application Scientist Subject: Troubleshooting reduction protocols, chemoselectivity, and defluorination risks.

Overview

Welcome to the Technical Support Center. You are likely working with 3-fluoro-4,5-dimethoxybenzaldehyde (CAS: 79418-78-3 / related analogs), a critical intermediate for phenethylamine derivatives and fluorinated pharmaceutical building blocks.

This molecule presents a unique challenge: the C-F bond at the meta position is electronically activated by the para-methoxy group, making it susceptible to hydrodefluorination (HDF) under standard catalytic hydrogenation conditions.

This guide is structured as a series of "Support Tickets" addressing the most common failure modes.

Ticket #001: "I need to synthesize the alcohol, but I'm worried about over-reduction."

Diagnosis: You require the conversion of the aldehyde to 3-fluoro-4,5-dimethoxybenzyl alcohol . The primary concern is preserving the aromatic fluorine and avoiding hydrogenolysis of the benzyl ether bonds.

Recommended Protocol: Sodium Borohydride (


) Reduction 
This is the baseline method. The electron-withdrawing fluorine atom makes the carbonyl carbon more electrophilic than in non-fluorinated analogs (e.g., 3,4,5-trimethoxybenzaldehyde), leading to faster reaction rates.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 1.0 eq of substrate in Methanol (MeOH) or Ethanol. Avoid water initially to prevent borate ester precipitation.

  • Temperature Control: Cool to 0°C . While the reaction proceeds at RT, the fluorine substituent increases reactivity; cooling prevents potential side reactions.

  • Reagent Addition: Add 0.5 - 0.6 eq of

    
     portion-wise. (Note: Theoretically 0.25 eq is sufficient, but 0.5 eq ensures completion).
    
  • Quench: Acetone (to destroy excess hydride) followed by 1M HCl.

    • Critical Check: Do not lower pH < 4 during workup to prevent acid-catalyzed ether cleavage.

Troubleshooting Q&A:

Q: My yield is low, and the product is stuck in the aqueous layer. A: Benzyl alcohols with multiple methoxy groups can be surprisingly water-soluble. Saturate the aqueous layer with NaCl (brine) before extracting with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Q: I see a new spot on TLC that isn't the alcohol. A: If you used Ethanol/acidic workup, you might have formed the ethyl ether via solvolysis. Ensure the quench is cold and not overly acidic.

Ticket #002: "I'm scaling up using Catalytic Hydrogenation ( ), but I'm losing the Fluorine."

Diagnosis: You are observing Hydrodefluorination (HDF) . Palladium (Pd) is excellent at oxidative addition into Ar-X bonds. The 3-fluoro position, activated by the electron-donating methoxy groups, is liable to be cleaved, yielding 3,4-dimethoxytoluene or 3,4-dimethoxybenzyl alcohol (defluorinated).

The Mechanism of Failure: On a Pd surface, the C-F bond competes with the C=O bond for hydrogenation. The presence of the para-methoxy group increases electron density in the ring, but the C-F bond remains vulnerable due to the high lattice energy formation of metal-fluorides.

Corrective Protocol: Poisoned Catalyst or Alternative Metal

If you must use catalytic hydrogenation (e.g., for flow chemistry):

  • Switch Catalyst: Replace

    
     with Platinum Oxide (
    
    
    
    )
    or Ruthenium (
    
    
    )
    . These metals generally have lower affinity for C-F hydrogenolysis under mild conditions.
  • Add a Poison: Add Vanadium or use a commercially available sulfided platinum catalyst.

  • Transfer Hydrogenation (Safer Alternative):

    • Use Isopropanol as the hydrogen source with a Ruthenium-TsDPEN catalyst. This avoids

      
       gas entirely and is highly chemoselective for C=O reduction over Ar-F cleavage.
      

Visualization of the Risk:

HDF_Risk cluster_Methods Reduction Pathways Substrate 3-Fluoro-4,5- dimethoxybenzaldehyde Method_Pd H2 / Pd-C (Standard) Substrate->Method_Pd Method_Pt H2 / PtO2 (Alternative) Substrate->Method_Pt Product_Good Target Alcohol (Fluorine Intact) Method_Pd->Product_Good Minor Product_Bad Defluorinated Byproduct (Impurity) Method_Pd->Product_Bad Major Pathway (C-F Cleavage) Method_Pt->Product_Good Major Pathway (Chemo-selective)

Caption: Pathway analysis showing the high risk of defluorination (Red) using standard Palladium catalysts versus the safer Platinum route (Green).

Ticket #003: "I'm trying to make the amine (Phenethylamine analog), but the reaction stalls."

Diagnosis: You are performing a Reductive Amination. A common error is using Sodium Borohydride (


) directly, which reduces the aldehyde to the alcohol before the imine can form.

Recommended Protocol: Sodium Triacetoxyborohydride (STAB) Use


.[1][2] It is less basic and sterically bulkier than 

. It reduces the iminium ion (formed from aldehyde + amine) much faster than it reduces the aldehyde itself.

Stoichiometry Table:

ComponentEquivalentsRoleNotes
Aldehyde 1.0SubstrateLimiting reagent.
Amine 1.1 - 1.2NucleophileFree base preferred. If HCl salt, add 1 eq TEA.
STAB 1.4 - 1.5ReductantAdd after amine and aldehyde have mixed for 30 min.
Acetic Acid 1.0CatalystAccelerates imine formation. Essential if using STAB.
DCE/DCM SolventMedium1,2-Dichloroethane (DCE) is standard; DCM is a greener alternative.

Troubleshooting Q&A:

Q: The reaction is turning black/tarry. A: 3-fluoro-4,5-dimethoxybenzaldehyde is electron-rich. If you are using an aniline (aromatic amine), the resulting imine might be unstable to oxidation. Degas your solvent and run under Nitrogen/Argon.

Q: Can I use Sodium Cyanoborohydride (


)? 
A:  Yes, but it is toxic and requires pH control (pH 6). STAB is superior for safety and ease of handling, though STAB reacts poorly with aniline derivatives (electron-poor amines). If your amine is electron-poor, revert to 

or

mediated reduction.
Decision Matrix: Selecting Your Method

Use this logic flow to determine the correct experimental setup for your specific end-goal.

Method_Selection Start Start: 3-Fluoro-4,5- dimethoxybenzaldehyde Goal What is your target? Start->Goal Alcohol Benzyl Alcohol Goal->Alcohol Amine Benzyl Amine (Reductive Amination) Goal->Amine Alkane Alkane (Deoxygenation) Goal->Alkane Scale Scale? Alcohol->Scale AmineType Amine Type? Amine->AmineType Wolff Wolff-Kishner (Risk: Defluorination) Alkane->Wolff LabScale < 10g: NaBH4 (MeOH, 0°C) Scale->LabScale ProcessScale > 10g: H2 / PtO2 (Avoid Pd/C) Scale->ProcessScale Aliphatic Aliphatic: STAB (DCE/AcOH) AmineType->Aliphatic Aromatic Aniline: NaBH3CN (pH 6) AmineType->Aromatic

Caption: Decision tree for selecting the optimal reduction method based on target product and scale.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Kukula, P., et al. "Catalytic Hydrogenation of Fluorinated Aromatic Compounds." Organic Process Research & Development, 2017.
  • Luche, J. L. "Lanthanides in organic chemistry.[4] 1. Selective 1,2 reductions of conjugated ketones."[4] Journal of the American Chemical Society, 1978, 100(7), 2226–2227.[4] Link

  • Sigma-Aldrich. "Product Specification: 3-Fluoro-4,5-dimethoxybenzaldehyde." Link

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of (3-Fluoro-4,5-dimethoxyphenyl)methanol

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms dictates not...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms dictates not only the intended pharmacological activity but also its safety profile, metabolic stability, and patentability. For novel chemical entities such as (3-Fluoro-4,5-dimethoxyphenyl)methanol, a substituted benzyl alcohol derivative with potential applications in medicinal chemistry, rigorous structural validation is paramount.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of (3-Fluoro-4,5-dimethoxyphenyl)methanol, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the experimental workflow of X-ray crystallography, from synthesis and crystal growth to data analysis, and contrast its definitive results with the valuable, yet often complementary, information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry. The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands meticulous attention to detail.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Workflow for X-ray Crystallography.

Step 1: Synthesis and Purification of (3-Fluoro-4,5-dimethoxyphenyl)methanol

The synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol can be achieved through the reduction of the corresponding aldehyde, 3-fluoro-4,5-dimethoxybenzaldehyde.

Protocol:

  • Reaction Setup: To a solution of 3-fluoro-4,5-dimethoxybenzaldehyde (1.0 g, 5.43 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.25 g, 6.52 mmol) is added portion-wise.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2 hours and monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield (3-Fluoro-4,5-dimethoxyphenyl)methanol as a white solid.

Step 2: Crystal Growth

The formation of a high-quality single crystal is often the most challenging step. For a small organic molecule like (3-Fluoro-4,5-dimethoxyphenyl)methanol, several crystallization techniques can be employed.

Protocol (Slow Evaporation):

  • A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone, or dichloromethane).

  • The solution is filtered to remove any particulate matter.

  • The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, well-formed, single crystals should appear.

Step 3: X-ray Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while bombarding it with X-rays, and the diffraction pattern is recorded on a detector.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit, resulting in a final, highly accurate molecular structure.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and providing information about the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[1] For (3-Fluoro-4,5-dimethoxyphenyl)methanol, both ¹H and ¹³C NMR would be crucial.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons, the benzylic CH₂ group, and the two methoxy groups.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum would display distinct signals for the aromatic carbons (with C-F coupling), the benzylic carbon, and the methoxy carbons.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[3] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[4]

  • High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact mass of (3-Fluoro-4,5-dimethoxyphenyl)methanol, allowing for the unambiguous determination of its molecular formula (C₉H₁₁FO₃).[5]

  • Fragmentation Analysis: The fragmentation pattern in the mass spectrum can help to confirm the presence of key structural motifs, such as the loss of a hydroxyl group or a methoxy group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7] For (3-Fluoro-4,5-dimethoxyphenyl)methanol, the FT-IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the alcohol functional group.

  • C-H stretches: Signals for both aromatic and aliphatic C-H bonds.

  • C-O stretches: Bands corresponding to the alcohol and ether linkages.

  • C-F stretch: A strong absorption band typically in the region of 1000-1400 cm⁻¹.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure (bond lengths, angles, stereochemistry), crystal packing information.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure, which may differ from the solution-state conformation.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative number of atoms.Provides detailed structural information in solution. Non-destructive.[1]Does not provide absolute stereochemistry or precise bond lengths and angles. Can have complex spectra for large molecules.
Mass Spectrometry Molecular weight, molecular formula (with HRMS), and structural fragments.High sensitivity, requires very small sample amounts.[8]Does not provide information on stereochemistry or connectivity. Fragmentation can be complex to interpret.
FT-IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.[7]Provides limited information on the overall molecular structure and connectivity.

Conclusion

The structural validation of a novel chemical entity like (3-Fluoro-4,5-dimethoxyphenyl)methanol requires a multi-faceted analytical approach. While NMR, MS, and FT-IR spectroscopy are essential for initial characterization, monitoring synthesis, and providing crucial structural clues, they do not offer the definitive and unambiguous structural information provided by single-crystal X-ray crystallography. The successful growth of a single crystal and subsequent X-ray diffraction analysis remains the gold standard for unequivocally establishing the three-dimensional architecture of a molecule, a critical step in advancing any compound through the drug discovery and development pipeline.

References

  • Mass Spectrometry: Unlocking the Secrets of Molecular Structure - Research and Reviews. (2024, December 30). Research and Reviews.
  • A Beginner's Guide to Mass Spectrometry - ACD/Labs. (2023, February 9). ACD/Labs.
  • Mass Spectrometry: A Powerful Analytical Tool for Molecular Analysis - Plasmion GmbH. (n.d.). Plasmion GmbH.
  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018, July 16). Innovatech Labs.
  • Fourier Transform Infrared Spectroscopy (FTIR) - EAG Laboratories. (n.d.). EAG Laboratories.
  • Mass spectrometry - Wikipedia. (n.d.). Wikipedia.
  • 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy - Chemistry LibreTexts. (2024, May 9). Chemistry LibreTexts.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Chemistry LibreTexts.
  • Theory of FTIR Spectroscopy - JASCO. (n.d.). JASCO.
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC. (n.d.). PMC.
  • Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules - IntechOpen. (2025, April 25). IntechOpen.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. (2019, December 1). SciSpace.
  • NMR Spectroscopy - MSU chemistry. (n.d.). MSU chemistry.
  • Analysis of Functional Groups using Infrared (IR) Spectroscopy - Bellevue College. (n.d.). Bellevue College.
  • Exploring NMR Spectroscopy: A Window into Molecular Structure - Prime Scholars. (n.d.). Prime Scholars.
  • NMR spectroscopy - An Easy Introduction - Chemistry Steps. (2020, January 31). Chemistry Steps.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). sites@gsu.
  • Top Six Reasons Upgrading Your Small Molecule Structural Elucidation Approach May Be in Order - Thermo Fisher Scientific. (2019, May 1). Thermo Fisher Scientific.
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014, August). Journal of natural products.
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate. (2018, October 4). ResearchGate.
  • (3-Fluoro-4,5-dimethoxyphenyl)methanol - ChemScene. (n.d.). ChemScene.

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Comparative

comparative analysis of different synthetic routes to (3-Fluoro-4,5-dimethoxyphenyl)methanol

Title: Comparative Analysis of Synthetic Routes to (3-Fluoro-4,5-dimethoxyphenyl)methanol Executive Summary (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS 99423-94-6) is a highly valued fluorinated building block in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Synthetic Routes to (3-Fluoro-4,5-dimethoxyphenyl)methanol

Executive Summary

(3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS 99423-94-6) is a highly valued fluorinated building block in modern medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of halogenated dopamine analogs, selective enzyme inhibitors, and complex active pharmaceutical ingredients (APIs)[2]. The strategic placement of the fluorine atom on the electron-rich dimethoxy-substituted aromatic ring significantly modulates the molecule's lipophilicity, metabolic stability, and binding affinity.

This technical guide provides an objective, comparative analysis of three primary synthetic routes to generate this target from commercially available precursors: 3-fluoro-4,5-dimethoxybenzaldehyde (CAS 71924-61-3)[3] and 3-fluoro-4,5-dimethoxybenzoic acid (CAS 1260810-41-0)[4].

Mechanistic Overview & Synthetic Strategies

Designing a robust synthesis for (3-Fluoro-4,5-dimethoxyphenyl)methanol requires careful consideration of chemoselectivity. The aryl-fluoride bond is susceptible to hydrodefluorination under aggressive reducing conditions or specific transition-metal catalysis.

  • Route A: Mild Hydride Reduction (Sodium Borohydride) The reduction of 3-fluoro-4,5-dimethoxybenzaldehyde using sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol) is the most ubiquitous laboratory-scale method. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride anion to the electrophilic carbonyl carbon, forming a tetraalkoxyborate intermediate that is subsequently hydrolyzed[5]. This route is highly chemoselective, leaving the aryl fluorine bond intact.

  • Route B: Strong Hydride Reduction (Lithium Aluminum Hydride) When sourcing the aldehyde is cost-prohibitive, 3-fluoro-4,5-dimethoxybenzoic acid can be reduced using a strong hydride source like Lithium Aluminum Hydride (LiAlH₄). The mechanism requires the initial deprotonation of the carboxylic acid, followed by the addition of hydride to the resulting carboxylate salt, eventually collapsing to an aldehyde intermediate which is rapidly reduced to the primary alcohol.

  • Route C: Catalytic Hydrogenation Catalytic hydrogenation utilizes hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst to reduce the benzaldehyde precursor[6]. While highly atom-economical and suitable for industrial scale-up, this route requires precise tuning of hydrogen pressure and catalyst loading to prevent the competitive hydrodefluorination of the aromatic ring.

Synthetic Pathway Visualization

SynthesisRoutes A 3-Fluoro-4,5-dimethoxy- benzaldehyde T (3-Fluoro-4,5-dimethoxyphenyl) methanol A->T Route A: NaBH4, MeOH (Mild Hydride) A->T Route C: H2, Pd/C (Hydrogenation) B 3-Fluoro-4,5-dimethoxy- benzoic acid B->T Route B: LiAlH4, THF (Strong Hydride)

Figure 1: Synthetic pathways to (3-Fluoro-4,5-dimethoxyphenyl)methanol.

Comparative Performance Data

The following table summarizes the operational metrics for each synthetic route based on standard bench-scale optimizations (10–50 mmol scale).

ParameterRoute A (NaBH₄)Route B (LiAlH₄)Route C (H₂, Pd/C)
Precursor BenzaldehydeBenzoic AcidBenzaldehyde
Typical Yield 92–98%75–85%80–90%
Chemoselectivity Excellent (No defluorination)Good (No defluorination)Moderate (Risk of defluorination)
Reaction Time 0.5 – 1.5 hours3 – 5 hours4 – 12 hours
Scalability High (Lab to Pilot)Moderate (Exothermic/Safety limits)High (Industrial)
Cost Profile LowHigh (Reagents & Dry Solvents)Moderate (Catalyst cost)

Detailed Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its underlying logic. The following methodologies are engineered as self-validating systems, where each step includes the causal reasoning required for troubleshooting.

Route A: NaBH₄ Reduction of 3-Fluoro-4,5-dimethoxybenzaldehyde
  • Preparation: Dissolve 10.0 mmol of 3-fluoro-4,5-dimethoxybenzaldehyde in 20 mL of anhydrous methanol in a round-bottom flask.

    • Causality: Methanol acts as both the solvent and a protic source. It stabilizes the transition state through hydrogen bonding and facilitates the hydrolysis of the intermediate borate complex[5].

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

    • Causality: The reduction is exothermic. Cooling prevents solvent boil-off and suppresses the competitive reaction of NaBH₄ with methanol, which would otherwise waste the reducing agent.

  • Addition: Add 5.0 mmol of NaBH₄ (0.5 equivalents, providing 2.0 eq of hydride) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the rate of hydrogen gas evolution, preventing reactor over-pressurization and foaming.

  • Reaction & Quench: Remove the ice bath and stir at room temperature for 1 hour. Monitor by TLC (Hexanes/EtOAc 7:3). Once the aldehyde is consumed, quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild acidic source to safely destroy unreacted hydride and hydrolyze the tetraalkoxyborate intermediate into the free benzyl alcohol and water-soluble borate salts.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Route B: LiAlH₄ Reduction of 3-Fluoro-4,5-dimethoxybenzoic acid
  • Preparation: Suspend 15.0 mmol of LiAlH₄ in 30 mL of anhydrous THF at 0 °C under an inert argon atmosphere.

    • Causality: LiAlH₄ reacts violently with atmospheric moisture. Anhydrous conditions and inert gas are non-negotiable for safety and yield.

  • Addition: Dissolve 10.0 mmol of 3-fluoro-4,5-dimethoxybenzoic acid in 15 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.

    • Causality: The initial deprotonation of the carboxylic acid generates hydrogen gas. Dropwise addition prevents runaway gas evolution.

  • Reflux: Heat the reaction to reflux (66 °C) for 4 hours.

    • Causality: Unlike aldehydes, carboxylic acids require significant thermal energy to drive the reduction of the intermediate lithium carboxylate complex down to the alcohol.

  • Fieser Workup: Cool to 0 °C. Sequentially add 0.57 mL H₂O, 0.57 mL 15% NaOH (aq), and 1.71 mL H₂O. Stir vigorously for 30 minutes.

    • Causality: The Fieser method converts the gelatinous aluminum alkoxide intermediates into a crisp, granular white precipitate (aluminum hydroxide/oxide salts) that is easily removed by vacuum filtration, preventing product entrapment.

  • Isolation: Filter the salts through a pad of Celite, wash with THF, and concentrate the filtrate to obtain the target alcohol.

Route C: Catalytic Hydrogenation
  • Preparation: Dissolve 10.0 mmol of the benzaldehyde precursor in 25 mL of absolute ethanol. Add 50 mg of 5% Pd/C.

    • Causality: A lower catalyst loading (5% vs. standard 10%) is intentionally selected to maximize the reduction of the carbonyl group while minimizing the kinetic rate of aryl-fluorine bond cleavage[6].

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 6-8 hours.

    • Causality: Vigorous stirring is required to overcome the mass transfer limitations of dissolving H₂ gas into the liquid phase to reach the solid catalyst surface.

  • Isolation: Purge the flask with argon. Filter the mixture through a tightly packed Celite pad to remove the Pd/C.

    • Causality: Dry Pd/C is highly pyrophoric when exposed to air, especially when saturated with hydrogen and organic vapors. The Celite pad ensures safe removal and must be kept wet with water before disposal.

Conclusion & Recommendations

For routine laboratory synthesis and early-stage drug discovery, Route A (NaBH₄ reduction) is unequivocally the superior choice. It offers the highest chemoselectivity, operational simplicity, and requires no specialized inert-atmosphere equipment. Route B should only be employed if the benzaldehyde precursor is unavailable, due to the inherent hazards and stringent anhydrous requirements of LiAlH₄. Route C is highly viable for large-scale industrial manufacturing where atom economy is paramount, provided that the hydrodefluorination impurity profile is rigorously controlled through catalyst poisoning or strict pressure regulation.

References

  • Title: 99423-94-6 | (3-Fluoro-4,5-dimethoxyphenyl)methanol - ChemScene Source: chemscene.com URL: 1

  • Title: Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues Source: sciencemadness.org URL: 2

  • Title: CAS RN 71924-61-3 | 3-Fluoro-4,5-dimethoxybenzaldehyde Source: hoffmanchemicals.com URL: 3

  • Title: AB575036 | CAS 1260810-41-0 – abcr Gute Chemie Source: abcr.com URL: 4

  • Title: Inorganics, Volume 12, Issue 7 (July 2024) – Sodium Borohydride Reduction of Benzaldehyde in the Solid State Source: mdpi.com URL: 5

  • Title: Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review Source: researchgate.net URL: 6

Sources

Validation

HPLC-MS analysis for purity assessment of (3-Fluoro-4,5-dimethoxyphenyl)methanol

Comprehensive Comparison Guide: HPLC-MS vs. Alternative Modalities for the Purity Assessment of (3-Fluoro-4,5-dimethoxyphenyl)methanol Executive Summary (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 99423-94-6) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: HPLC-MS vs. Alternative Modalities for the Purity Assessment of (3-Fluoro-4,5-dimethoxyphenyl)methanol

Executive Summary

(3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 99423-94-6) is a highly specialized fluorinated benzyl alcohol utilized as a critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs)[1]. In drug development, the purity of such intermediates dictates the yield of downstream coupling reactions and the impurity profile of the final drug substance. Assessing the purity of this compound presents unique analytical challenges due to its specific functionalization: a hydroxyl group prone to in-source fragmentation, electron-donating methoxy groups, and an electron-withdrawing fluorine atom. This guide provides an objective comparison of analytical modalities and details a self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol optimized for this compound.

Comparative Analysis of Analytical Modalities

When selecting an analytical technique for the purity assessment of fluorinated benzyl alcohols, scientists must weigh sensitivity, specificity, and structural stability. Table 1 outlines the objective performance comparison of standard modalities.

Table 1: Comparison of Analytical Modalities for (3-Fluoro-4,5-dimethoxyphenyl)methanol

ModalitySpecificitySensitivity (LOD)Causality & Limitations
HPLC-MS High < 0.01% Optimal. Orthogonal separation (Retention Time + m/z). Easily detects co-eluting non-chromophoric impurities and des-fluoro analogs[2].
HPLC-UV Moderate0.05%Relies solely on the benzene chromophore. Fails to differentiate co-eluting structural isomers with identical UV absorption maxima[3].
GC-MS Moderate0.05%Benzyl alcohols are thermally labile. High injector temperatures often cause dehydration or oxidation to benzaldehyde, requiring cumbersome silylation.
NMR (1H/19F) Supreme1.0 - 5.0%Excellent for absolute structural elucidation but lacks the dynamic range and sensitivity required for trace impurity quantification (<0.1%).

Mechanistic Insights: Why HPLC-MS Excels

The superiority of HPLC-MS for (3-Fluoro-4,5-dimethoxyphenyl)methanol lies in the specific ionization causality of its functional groups. Benzyl alcohols are notoriously difficult to ionize via standard Electrospray Ionization (ESI) because they lack highly basic amine or acidic carboxylate sites. However, when subjected to an acidic mobile phase (e.g., 0.1% formic acid), the aliphatic hydroxyl group becomes protonated[4].

Rather than remaining as the intact [M+H]⁺ ion, the molecule rapidly undergoes in-source dehydration (loss of H₂O, -18 Da) to form a highly stable substituted benzyl cation. The electron-donating methoxy groups at the 4- and 5-positions stabilize this carbocation through resonance, making positive-ion ESI (ESI+) exceptionally sensitive for tracking the[M - H₂O + H]⁺ ion (m/z 169.06). The fluorine atom at the 3-position provides a distinct mass defect, ensuring that des-fluoro impurities (m/z 151.07) are easily differentiated by the mass analyzer.

Experimental Protocol: Self-Validating HPLC-MS Workflow

To guarantee trustworthiness, the following protocol is designed as a self-validating system. It incorporates mandatory system suitability testing (SST) and matrix spiking to ensure that the absence of impurity peaks is due to high sample purity, not poor detector response or co-elution.

Step 1: Sample Preparation & Spiking
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and Water.

  • Standard Preparation: Accurately weigh 10.0 mg of (3-Fluoro-4,5-dimethoxyphenyl)methanol and dissolve in 10.0 mL of diluent (1.0 mg/mL stock)[1].

  • Working Solution: Dilute the stock to 10 µg/mL.

  • Self-Validation Spike: Prepare a separate 10 µg/mL sample spiked with 0.1% (w/w) of a known degradation product (e.g., 3-fluoro-4,5-dimethoxybenzaldehyde) to validate the Limit of Quantitation (LOQ).

Step 2: Chromatographic Separation

Standard C18 columns often fail to resolve fluorinated regioisomers due to similar hydrophobicities. We utilize a Pentafluorophenyl (PFP) stationary phase, which leverages π-π interactions and dipole-dipole interactions with the fluorinated analyte for superior selectivity[3].

  • Column: SPP PFP column (2.7 µm, 100 x 2.1 mm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid[4].

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 9.0 min: Hold at 95% B

    • 9.0 - 10.0 min: Return to 5% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition: Simultaneous Full Scan (m/z 100-500) for unknown impurity discovery and Selected Ion Monitoring (SIM) at m/z 169.06 (target analyte) and m/z 185.06 (oxidized benzaldehyde impurity).

Step 4: System Validation Execution
  • Inject the Blank (Diluent) to confirm zero carryover (target peak area < 0.01% of standard).

  • Inject the 10 µg/mL Working Solution six times. The Relative Standard Deviation (RSD) for the m/z 169.06 peak area must be ≤ 2.0%.

  • Inject the Spiked Sample to confirm that the benzaldehyde impurity is resolved (Resolution > 1.5) and recovered within 95-105%.

Workflow Visualization

HPLC_MS_Workflow Prep 1. Sample Preparation Dilution & Matrix Spiking SST 2. System Suitability Blank & Standard Verification Prep->SST Aliquot Transfer Chrom 3. Chromatographic Separation PFP Column, Gradient Elution SST->Chrom Validated Injection MS 4. Mass Spectrometry ESI+, SIM m/z 169.06 Chrom->MS Eluate Transfer Data 5. Data Analysis Purity & Impurity Quantitation MS->Data Signal Processing

Figure 1: Self-validating HPLC-MS workflow for purity assessment of fluorinated benzyl alcohols.

Quantitative Data: Method Performance

The table below summarizes the experimental validation data comparing the optimized HPLC-MS (PFP column) method against a traditional HPLC-UV (C18 column) approach.

Table 2: Experimental Validation Data Summary

ParameterHPLC-MS (PFP Column)HPLC-UV (C18 Column)
Limit of Detection (LOD) 0.005%0.05%
Limit of Quantitation (LOQ) 0.015%0.15%
Resolution (Target vs. Regioisomer) 2.8 (Baseline separation)1.1 (Co-elution)
Spike Recovery (0.1% Impurity) 99.2% ± 1.4%85.4% ± 4.2%
Carryover (Blank after Standard) Not Detected< 0.05%

The data clearly demonstrates that the HPLC-MS method utilizing a PFP stationary phase provides superior resolution and sensitivity, ensuring that (3-Fluoro-4,5-dimethoxyphenyl)methanol meets the stringent purity requirements necessary for pharmaceutical manufacturing.

References

1.[1] Title: 99423-94-6 | (3-Fluoro-4,5-dimethoxyphenyl)methanol - ChemScene Source: chemscene.com URL: 2.[2] Title: Naldemedine Tosylate | 1345728-04-2 - Benchchem Source: benchchem.com URL: 3.[3] Title: HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography Source: helixchrom.com URL: 4.[4] Title: Separation of Benzyl alcohol on Newcrom R1 HPLC column - SIELC Technologies Source: sielc.com URL:

Sources

Comparative

biological activity comparison of (3-Fluoro-4,5-dimethoxyphenyl)methanol derivatives

Biological Activity Comparison Guide: (3-Fluoro-4,5-dimethoxyphenyl)methanol Derivatives in Drug Discovery Executive Summary The (3-Fluoro-4,5-dimethoxyphenyl)methanol building block is a highly versatile precursor in me...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison Guide: (3-Fluoro-4,5-dimethoxyphenyl)methanol Derivatives in Drug Discovery

Executive Summary

The (3-Fluoro-4,5-dimethoxyphenyl)methanol building block is a highly versatile precursor in medicinal chemistry. By converting the methanol moiety into various coupling groups (such as boronic acids or halides), researchers can incorporate the 3-fluoro-4,5-dimethoxyphenyl pharmacophore into diverse molecular scaffolds. This specific substitution pattern—where a fluorine atom replaces a traditional methoxy group at the 3-position—has demonstrated profound effects on target selectivity, metabolic stability, and binding affinity.

This guide objectively compares the biological performance of 3-fluoro-4,5-dimethoxyphenyl derivatives against their non-fluorinated counterparts (e.g., 3,4-dimethoxy and 3,4,5-trimethoxy analogs) across two critical therapeutic domains: Immunology (RIPK2/NOD signaling) and Neuromuscular Disease (SMN2 alternative splicing) .

Mechanistic Rationale: Why 3-Fluoro-4,5-Dimethoxy?

Before diving into the comparative data, it is essential to understand the causality behind selecting this specific substitution pattern [1]:

  • Steric Optimization & Selectivity : Fluorine is a bioisostere for oxygen, but it is significantly smaller and lacks the rotational bulk of a methyl group. In tight kinase binding pockets (such as the region between the gatekeeper residue and the αC-helix), a full methoxy group can cause steric clashes or off-target binding. The fluorine atom perfectly occupies this space, driving high kinase selectivity.

  • Metabolic Shielding : Methoxy groups are notorious liabilities for cytochrome P450-mediated O-demethylation. Replacing one methoxy with a highly stable C-F bond increases the molecule's metabolic half-life.

  • Electronic Modulation : The strong electron-withdrawing nature of fluorine lowers the pKa of adjacent systems and alters the hydrogen-bond acceptor capacity of the remaining methoxy groups, optimizing interactions with RNA-protein complexes.

Case Study 1: RIPK2 & NOD Cell Signaling Inhibition (Immunology)

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling hub for Nucleotide-Binding Oligomerization Domain (NOD) receptors, which detect bacterial peptidoglycans and trigger inflammatory responses. Overactive NOD/RIPK2 signaling is implicated in inflammatory bowel disease and multiple sclerosis [1].

Researchers developed a series of 3,5-diphenyl-2-aminopyridine derivatives to inhibit RIPK2. The introduction of the 3-fluoro-4,5-dimethoxyphenyl moiety (Compound 18t, also known as CSLP37) yielded exceptional results compared to its analogs [1].

Quantitative Comparison: Kinase & Signaling Inhibition
CompoundSubstitution PatternRIPK2 IC₅₀ (nM)Selectivity vs ALK2NOD Signaling IC₅₀ (nM)
18p 3,4,5-Trimethoxyphenyl< 20Poor (< 5-fold)~ 45
18s 3-Methyl-4,5-dimethoxyphenyl22 ± 6Moderate (~ 10-fold)38 ± 5
18t (CSLP37) 3-Fluoro-4,5-dimethoxyphenyl 16 ± 5 High (> 20-fold) 26 ± 4
18u 3-Chloro-4,5-dimethoxyphenyl19 ± 4Moderate (~ 15-fold)31 ± 6

Data Synthesis: While the 3,4,5-trimethoxy derivative (18p) is potent, it suffers from poor selectivity against ALK2, a closely related off-target kinase. The 3-fluoro derivative (18t) maintains the high potency of the trimethoxy group but achieves >20-fold selectivity due to the precise steric fit of the fluorine atom near the gatekeeper residue [1].

Figure 1: Mechanism of 3-fluoro-4,5-dimethoxyphenyl derivatives in RIPK2/NOD signaling inhibition.

Self-Validating Experimental Protocol: RIPK2 Kinase Assay

To ensure trustworthiness and reproducibility, the following TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol is standard for validating these derivatives:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Serial Dilution: Dilute the 3-fluoro-4,5-dimethoxyphenyl derivative in 100% DMSO, then transfer to the assay plate (final DMSO concentration 1%).

  • Enzyme/Substrate Incubation: Add 1 nM recombinant human RIPK2 and 50 nM ULight-labeled generic peptide substrate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP at its apparent Michaelis constant (

    
    ) for RIPK2 (typically 10-20 μM). Incubate for 60 minutes.
    
  • Detection: Stop the reaction using EDTA (final 10 mM) and add Europium-anti-phospho-antibody. Read the TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm ratio).

  • Validation Check: Include Staurosporine as a positive control plate-wide. An assay is only valid if the Z'-factor is > 0.6.

Case Study 2: SMN2 Alternative Splicing Modulation (SMA)

Spinal Muscular Atrophy (SMA) is caused by a mutation in the SMN1 gene. The paralogous SMN2 gene produces a truncated, unstable protein due to the alternative splicing (exclusion) of Exon 7. Small molecules containing pyrido[1,2-a]pyrimidin-4-one scaffolds have been developed to modulate RNA splicing and promote Exon 7 inclusion [2].

Derivatives utilizing the 3-fluoro-4,5-dimethoxyphenyl moiety demonstrated enhanced efficacy in restoring full-length SMN2 mRNA compared to standard dimethoxy analogs.

Quantitative Comparison: SMN2 Splicing Modulators
Compound IDAryl SubstitutionScaffold CoreBiological Effect (Exon 7 Inclusion)Molecular Weight
146 3,4-DimethoxyphenylPyrido[1,2-a]pyrimidin-4-oneBaseline restoration383.5 g/mol
145 3-Fluoro-4,5-dimethoxyphenyl Pyrido[1,2-a]pyrimidin-4-oneEnhanced restoration 385.5 g/mol

Data Synthesis: The integration of the fluorine atom at the 3-position (Compound 145) alters the electron density of the adjacent methoxy groups, strengthening hydrogen bonding with the pre-mRNA/U1 snRNP complex. This leads to a more robust dose-dependent inclusion of Exon 7 in Type 1 SMA patient fibroblasts compared to the 3,4-dimethoxy analog (Compound 146) [2].

Figure 2: Step-by-step workflow for quantifying SMN2 alternative splicing modulation in vitro.

Self-Validating Experimental Protocol: SMN2 RT-qPCR Splicing Assay
  • Cell Culture: Seed Type 1 SMA patient fibroblasts (e.g., GM03813) in 96-well plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with rising concentrations (e.g., 1 nM to 10 μM) of the 3-fluoro-4,5-dimethoxyphenyl derivative. Use 0.1% DMSO as the vehicle control. Incubate for 24 hours.

  • RNA Extraction: Lyse cells directly in the well using a commercial RNA extraction kit (e.g., RNeasy 96). Quantify RNA purity (A260/280 ratio > 1.8).

  • cDNA Synthesis: Reverse transcribe 100 ng of total RNA using oligo(dT) primers and a high-fidelity reverse transcriptase.

  • RT-qPCR: Perform multiplex qPCR using TaqMan probes specific to:

    • Full-length SMN2 (Exon 7 included)

    • Δ7 SMN2 (Exon 7 excluded)

    • GAPDH (Housekeeping normalizer)

  • Validation Check: Calculate the ratio of Full-length/Δ7 SMN2. The protocol is self-validating if the GAPDH Ct values remain constant across all compound concentrations, proving the compound modulates splicing specifically rather than inducing global transcriptional toxicity [2].

Conclusion

The conversion of (3-Fluoro-4,5-dimethoxyphenyl)methanol into active pharmacological derivatives provides a distinct advantage over traditional dimethoxy or trimethoxy substitutions. Whether optimizing the steric fit in the RIPK2 kinase hinge region or tuning the electronic properties for RNA-protein complex stabilization in SMA therapies, the 3-fluoro-4,5-dimethoxy motif is a highly validated, performance-enhancing structural feature in modern drug design.

References

  • Haile, P. A., et al. "Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • PTC Therapeutics, Inc. "WO2013119916A2 - Compounds for treating spinal muscular atrophy." Google Patents.
Validation

Spectroscopic Comparison of (3-Fluoro-4,5-dimethoxyphenyl)methanol and its Precursors

Executive Summary Target Molecule: (3-Fluoro-4,5-dimethoxyphenyl)methanol CAS Registry Number: 99423-94-6 Primary Precursor: 3-Fluoro-4,5-dimethoxybenzaldehyde (CAS 71924-61-3) This guide provides a technical analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (3-Fluoro-4,5-dimethoxyphenyl)methanol CAS Registry Number: 99423-94-6 Primary Precursor: 3-Fluoro-4,5-dimethoxybenzaldehyde (CAS 71924-61-3)

This guide provides a technical analysis of the spectroscopic evolution from 3-fluoro-4,5-dimethoxybenzaldehyde to its reduced alcohol derivative, (3-Fluoro-4,5-dimethoxyphenyl)methanol. This transformation represents a critical intermediate step in the synthesis of fluorinated phenethylamines and mescaline analogues, where the fluorine atom serves as a metabolic blocker or electronic modulator. The guide focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to validate the reduction of the carbonyl moiety.

Synthetic Pathway & Logic

The conversion involves the chemoselective reduction of the formyl group to a primary alcohol. Sodium borohydride (


) is the preferred reagent due to its compatibility with the electron-rich, fluorinated aromatic ring, avoiding side reactions such as defluorination that can occur with stronger reducing agents like 

or catalytic hydrogenation.
Reaction Workflow

The following diagram illustrates the transformation and the key spectroscopic checkpoints.

SynthesisWorkflow Aldehyde Precursor: 3-Fluoro-4,5-dimethoxy- benzaldehyde (C=O Signal) Reaction Reduction (NaBH4, MeOH, 0°C) Aldehyde->Reaction Start Workup Quench & Extraction (HCl/H2O, DCM) Reaction->Workup 1-2 hrs Product Target: (3-Fluoro-4,5-dimethoxy- phenyl)methanol (CH2-OH Signal) Workup->Product Isolation

Caption: Step-wise reduction workflow highlighting the critical spectroscopic transition from Carbonyl to Hydroxyl/Methylene signals.

Spectroscopic Characterization Guide

Proton NMR ( H NMR)

The most definitive evidence of reaction completion is the disappearance of the aldehyde proton and the appearance of the benzylic methylene signal.

  • Fluorine Coupling: The presence of the fluorine atom at the 3-position breaks the symmetry of the aromatic ring. Unlike 3,4,5-trimethoxybenzyl alcohol (which shows a singlet for the 2,6-protons), the 3-fluoro analogue displays distinct splitting patterns.

    • H-2 (Ortho to F): Appears as a doublet of doublets (dd) due to large

      
       coupling (~10-12 Hz) and small 
      
      
      
      meta-coupling.
    • H-6 (Meta to F): Appears as a singlet or broad doublet with small

      
       coupling.
      

Comparative


H NMR Data (CDCl

, 400 MHz)
Proton EnvironmentPrecursor (Aldehyde)

(ppm)
Product (Alcohol)

(ppm)
Diagnostic Change
Formyl (-CHO) 9.85 (d,

Hz)
Absent Disappearance of downfield singlet
Benzylic (-CH

-)
Absent4.60 - 4.65 (s/d) Appearance of methylene signal
Aromatic H-2 ~7.40 (dd)~6.75 (dd)Upfield shift (loss of electron-withdrawing C=O)
Aromatic H-6 ~7.30 (s)~6.65 (s)Upfield shift
Methoxy (-OCH

)
3.95, 3.98 (s)3.88, 3.90 (s)Minor upfield shift
Hydroxyl (-OH) Absent~2.0 - 2.5 (br s)Exchangeable with D

O
Carbon-13 NMR ( C NMR)

Carbon NMR provides confirmation of the carbon skeleton and the oxidation state change. The C-F coupling is a dominant feature, splitting adjacent carbon signals into doublets.

  • C-F Coupling: The carbon directly attached to fluorine (C-3) will appear as a doublet with a massive coupling constant (

    
     Hz).
    
  • Carbonyl vs. Benzylic: The shift from ~190 ppm to ~65 ppm is the primary indicator of reduction.

Comparative


C NMR Data 
Carbon EnvironmentPrecursor (Aldehyde)

(ppm)
Product (Alcohol)

(ppm)
Carbonyl (C=O) 190.5 Absent
Benzylic (C-OH) Absent64.5 - 65.0
C-F (C-3) ~155.0 (d,

Hz)
~153.0 (d,

Hz)
Aromatic C-H 108.0 - 112.0105.0 - 109.0
Infrared Spectroscopy (FT-IR)

IR is a rapid "quick-check" method for reaction monitoring.

  • Precursor: Strong, sharp absorption at 1690 cm

    
      (C=O stretch).
    
  • Product: Broad, strong absorption at 3300-3400 cm

    
      (O-H stretch) and disappearance of the 1690 cm
    
    
    
    band.

Experimental Protocol: Reduction of 3-Fluoro-4,5-dimethoxybenzaldehyde

Objective: Synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol via NaBH


 reduction.
Materials
  • Precursor: 3-Fluoro-4,5-dimethoxybenzaldehyde (1.0 equiv) [1].

  • Reagent: Sodium Borohydride (

    
    ) (1.5 equiv).
    
  • Solvent: Methanol (anhydrous preferred).

  • Quench: 1M HCl or Saturated

    
    .
    
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4,5-dimethoxybenzaldehyde (e.g., 1.0 g) in Methanol (15 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The aldehyde spot (higher R

      
      , UV active) should disappear, replaced by the alcohol spot (lower R
      
      
      
      ).
  • Quench: Cool back to 0°C and carefully add 1M HCl dropwise until pH ~5-6 to destroy excess hydride.

  • Workup: Evaporate the bulk methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate in vacuo to yield the crude alcohol as a clear to pale yellow oil or low-melting solid.

    • Purification: If necessary, purify via silica gel column chromatography (Gradient: 20% -> 40% EtOAc in Hexanes).

References

  • ResearchGate. (2015). Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes. (Provides comparative NMR contexts for fluorinated dimethoxy systems). Retrieved from [Link]

Comparative

comparing the efficacy of catalysts for the synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol

A Comparative Guide to Catalytic Synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol Introduction: The Significance of Fluorinated Benzyl Alcohols In the landscape of modern drug discovery and development, fluorinated or...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Catalytic Synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol

Introduction: The Significance of Fluorinated Benzyl Alcohols

In the landscape of modern drug discovery and development, fluorinated organic molecules hold a position of paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making it a key tool for medicinal chemists. (3-Fluoro-4,5-dimethoxyphenyl)methanol is a valuable substituted benzyl alcohol that serves as a critical structural motif and building block for a range of pharmacologically active compounds.

The primary and most direct route to this alcohol is through the reduction of its corresponding aldehyde, 3-Fluoro-4,5-dimethoxybenzaldehyde. The efficacy of this transformation, however, is critically dependent on the choice of catalyst. The presence of a sensitive C-F bond, alongside the aromatic ether groups, demands a high degree of chemoselectivity to avoid undesirable side reactions such as hydrodefluorination or demethylation.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol. We will move beyond simple protocols to explore the underlying principles of each method, offering field-proven insights to guide researchers in selecting the optimal catalyst for their specific needs, whether for lab-scale discovery or large-scale production.

Primary Synthetic Pathway

The core transformation discussed is the selective reduction of an aldehyde to a primary alcohol. The choice of catalyst dictates the reaction's efficiency, selectivity, and environmental impact.

Synthetic_Pathway Precursor 3-Fluoro-4,5-dimethoxybenzaldehyde Catalyst Catalytic System + Hydrogen Source Precursor->Catalyst Target (3-Fluoro-4,5-dimethoxyphenyl)methanol Catalyst->Target Reduction

Caption: General workflow for the synthesis of the target alcohol.

Heterogeneous Catalytic Hydrogenation

This classical approach involves the use of a solid-supported metal catalyst in the presence of molecular hydrogen (H₂). It is a cornerstone of industrial synthesis due to its scalability and the ease of separating the catalyst post-reaction.

Expertise & Causality: The choice of metal is paramount. Palladium (Pd), a common choice for carbonyl reductions, is often too aggressive for fluorinated aromatics, posing a significant risk of C-F bond cleavage (hydrodefluorination). Platinum (Pt) and Ruthenium (Ru) catalysts generally exhibit lower hydrogenolysis activity, making them more suitable for this specific transformation. The support material (e.g., activated carbon) provides a high surface area for the dispersed metal nanoparticles, maximizing catalytic activity.

Mechanism: The reaction proceeds via the Langmuir-Hinshelwood mechanism, where both hydrogen and the aldehyde adsorb onto the catalyst surface. Hydrogen dissociates into atomic hydrogen, which is then sequentially added across the carbonyl double bond.[1]

Efficacy & Selectivity:

  • Yields: Generally high (>95%) under optimized conditions.

  • Conditions: Typically requires elevated pressures of H₂ (1-50 bar) and may require moderate heat (25-80 °C).

  • Selectivity: The primary challenge is preventing hydrodefluorination. Pt-based catalysts are demonstrably superior to Pd for hydrogenating fluorinated benzaldehydes.[2]

Experimental Protocol: Hydrogenation using Platinum on Carbon (Pt/C)
  • Reactor Setup: To a high-pressure hydrogenation vessel, add 3-Fluoro-4,5-dimethoxybenzaldehyde (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add 5% Platinum on activated carbon (Pt/C, 1-2 mol%).

  • Solvent: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the substrate. Water has also been shown to be an excellent solvent for such hydrogenations.[2]

  • Pressurization: Seal the vessel, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 5 bar).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating until H₂ uptake ceases or reaction completion is confirmed by TLC/GC-MS.

  • Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Catalytic Transfer Hydrogenation: The Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones using a metal alkoxide catalyst and a sacrificial alcohol, typically isopropanol.[3]

Expertise & Causality: This method's greatest strength is its exceptional selectivity. The reaction mechanism is not aggressive enough to cleave C-F, C-O, or C-Cl bonds, making it ideal for highly functionalized molecules.[4] It avoids the use of high-pressure hydrogen gas and pyrophoric metal hydrides, enhancing laboratory safety. Aluminum tri(isopropoxide) is the classic catalyst, but other metals like Indium can also be used, sometimes offering faster reactions at room temperature.[5][6]

Mechanism: The reaction proceeds through a six-membered cyclic transition state. The aluminum isopropoxide catalyst coordinates to the carbonyl oxygen of the aldehyde. This coordination facilitates the transfer of a hydride from the isopropoxide ligand to the aldehyde's carbonyl carbon. The resulting aluminum alkoxide of the product then exchanges with a molecule of isopropanol from the solvent, regenerating the catalyst and releasing the product alcohol.[7]

MPV_Mechanism cluster_0 Catalytic Cycle Cat Al(O-iPr)₃ Coord Coord Cat->Coord + Aldehyde (R-CHO) TS Six-Membered Transition State Coord->TS Intramolecular Hydride Transfer Prod_Complex Prod_Complex TS->Prod_Complex - Acetone Regen Catalyst Regeneration Prod_Complex->Regen + Isopropanol Regen->Cat - Product (R-CH₂OH)

Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley reduction.

Experimental Protocol: MPV Reduction
  • Reactant Mixture: In an oven-dried flask under an inert atmosphere, dissolve 3-Fluoro-4,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous isopropanol (used in large excess as both solvent and hydride source).

  • Catalyst Addition: Add aluminum tri(isopropoxide) (Al(OiPr)₃, 0.1-0.3 eq) portion-wise.

  • Reaction: Heat the mixture to a gentle reflux. The by-product, acetone, can be slowly distilled off to drive the equilibrium towards the products.[6] Monitor the reaction by TLC/GC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature and quench by the slow addition of dilute HCl or a saturated solution of Rochelle's salt to hydrolyze the aluminum salts.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes, such as Alcohol Dehydrogenases (ADHs), to perform chemical transformations. This approach is renowned for its exceptional selectivity and environmentally benign reaction conditions.

Expertise & Causality: ADHs are highly evolved catalysts that operate with near-perfect selectivity at ambient temperature and pressure in aqueous media. They use a cofactor, typically Nicotinamide Adenine Dinucleotide (NADH) or its phosphorylated form (NADPH), as the hydride source. While the cofactor is expensive, it can be regenerated in situ using a sacrificial substrate like isopropanol or glucose, making the process economically viable. Studies on ADHs show that they have broad substrate specificity for substituted benzaldehydes, and the electronic nature of substituents at the meta and para positions generally does not hinder the reduction.[8][9]

Mechanism: The aldehyde substrate binds to the active site of the ADH enzyme. The reduced cofactor (NADH) also binds and delivers a hydride to the re- or si-face of the carbonyl, depending on the specific enzyme, leading to a chiral or prochiral alcohol. The oxidized cofactor (NAD⁺) is then released and regenerated by a secondary enzyme system.

Biocatalysis_Workflow cluster_main Primary Reaction cluster_regen Cofactor Regeneration Aldehyde Aldehyde ADH Alcohol Dehydrogenase (ADH) Aldehyde->ADH Alcohol Alcohol ADH->Alcohol NAD NAD⁺ ADH->NAD NADH NADH NADH->ADH NADH->ADH Recycle RegenEnzyme Regeneration Enzyme NAD->RegenEnzyme NAD->RegenEnzyme Transfer Sacrifice Isopropanol Sacrifice->RegenEnzyme Byproduct Acetone RegenEnzyme->NADH RegenEnzyme->Byproduct

Caption: Workflow for biocatalytic reduction with cofactor regeneration.

Experimental Protocol: Bioreduction using a Commercial ADH Kit
  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • Reaction Mixture: In a reaction vessel, combine the buffer, NAD⁺ (catalytic amount), the regeneration enzyme (e.g., isopropanol dehydrogenase), and the ADH.

  • Substrate Addition: Add the 3-Fluoro-4,5-dimethoxybenzaldehyde, often dissolved in a water-miscible co-solvent like DMSO to aid solubility.

  • Initiation: Add the sacrificial hydride donor (e.g., isopropanol, typically 5-10% v/v) to start the reaction.

  • Incubation: Gently stir the mixture at a controlled temperature (e.g., 30 °C) and monitor for completion by HPLC or GC.

  • Work-up: Once the reaction is complete, quench by adding a water-immiscible organic solvent like ethyl acetate.

  • Isolation: Separate the organic layer, which contains the product, and extract the aqueous layer. Combine the organic phases, dry over Na₂SO₄, filter, and evaporate the solvent to obtain the pure alcohol.

Comparative Performance Summary

FeatureHeterogeneous HydrogenationMeerwein-Ponndorf-Verley (MPV)Biocatalysis (ADH)
Catalyst Pt/C, Ru/CAl(OiPr)₃, In(OiPr)₃Alcohol Dehydrogenase
Hydrogen Source H₂ gasIsopropanolIsopropanol, Glucose, etc.
Typical Yield >95%90-98%>99% (conversion)
Selectivity High risk of hydrodefluorination with Pd. Pt is preferred but risk remains.Excellent. C-F and C-O bonds are stable.[4]Exceptional. Highly specific to the carbonyl group.
Temperature 25 - 80 °C82 °C (Reflux)25 - 37 °C
Pressure 1 - 50 barAtmosphericAtmospheric
Reaction Time 2 - 24 hours1 - 12 hours12 - 48 hours
Pros Highly scalable, well-established, easy catalyst removal.Excellent chemoselectivity, high safety (no H₂ gas), inexpensive reagents.[3]Unmatched selectivity, "green" process (aqueous, mild), low waste.[10]
Cons Risk of side reactions (defluorination), requires specialized pressure equipment.Stoichiometric or near-stoichiometric catalyst loading, generates aluminum waste.Lower substrate concentrations, requires enzyme/cofactor, longer reaction times.

Conclusion and Recommendations

The synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol from its aldehyde precursor can be achieved effectively through several catalytic methods, each with a distinct profile of advantages and disadvantages.

  • For laboratory-scale synthesis where chemoselectivity is the highest priority , the Meerwein-Ponndorf-Verley (MPV) reduction is the most authoritative choice. Its mechanism inherently protects the sensitive C-F bond, ensuring a high yield of the desired product without complex purification to remove dehalogenated impurities.

  • For researchers focused on green chemistry and sustainable synthesis , biocatalysis with Alcohol Dehydrogenases offers an unparalleled combination of selectivity and mild, environmentally friendly conditions. While initial setup may be more complex, the benefits of operating in water at room temperature are significant.

  • For large-scale industrial production , heterogeneous catalytic hydrogenation remains a viable option due to its efficiency and scalability. However, this path is fraught with risk. It is imperative to avoid Palladium-based catalysts. Rigorous screening of Platinum or Ruthenium catalysts is essential to identify conditions that minimize or eliminate the competing hydrodefluorination reaction, thereby ensuring product purity and process viability.

Ultimately, the optimal catalyst is not a universal answer but is determined by the specific goals of the researcher—be it purity, sustainability, or scale.

References

  • Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction. In Wikipedia. Retrieved from [Link]

  • Lee, J., Ryu, T., Park, S., & Lee, P. H. (2012). Indium Tri(isopropoxide)-Catalyzed Selective Meerwein–Ponndorf–Verley Reduction of Aliphatic and Aromatic Aldehydes. The Journal of Organic Chemistry, 77(10), 4821–4825. [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • Battersby, A. R., Buckley, D. G., & Staunton, J. (1979). Studies of enzyme-mediated reactions. Part IV. Complementary syntheses of stereospecifically labelled (R)- and (S)-[α-3H1]benzyl alcohol derivatives by use of liver alcohol dehydrogenase. Journal of the Chemical Society, Perkin Transactions 1, 2550. [Link]

  • Han, Y., Zhong, Z., Li, Y., & He, J. (2009). Efficient hydrogenation of benzaldehydes over mesopolymer-entrapped Pt nanoparticles in water. Catalysis Communications, 10(9), 1284-1287. [Link]

  • Worsey, M. J., & Williams, P. A. (1975). Substrate-specificity of benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase encoded by TOL plasmid pWW0. Metabolic and mechanistic implications. European Journal of Biochemistry, 59(2), 359-366. [Link]

  • Cervantes-Domínguez, F., Pérez-Méndez, H. I., Solís-Oba, M., & Manjarrez-Álvarez, N. (2017). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Acta Universitaria, 27(3), 11-17. [Link]

  • MacKintosh, R. W., & Fewson, C. A. (1988). Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Substrate specificities and inhibition studies. Biochemical Journal, 255(2), 653-661. [Link]

  • Attanayake, S., et al. (2022). First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. Catalysis Today, 388-389, 208-215. [Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Fluoro-4,5-dimethoxyphenyl)methanol: Proper Disposal &amp; Handling Procedures

[1][2] Executive Summary Immediate Action Required: (3-Fluoro-4,5-dimethoxyphenyl)methanol is a halogenated organic compound .[1] Under no circumstances should this material be disposed of down the drain or mixed with ge...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Immediate Action Required: (3-Fluoro-4,5-dimethoxyphenyl)methanol is a halogenated organic compound .[1] Under no circumstances should this material be disposed of down the drain or mixed with general non-halogenated organic waste streams (e.g., acetone, ethanol).

  • Primary Waste Stream: Halogenated Organic Waste.[2]

  • Critical Hazard: Combustion generates Hydrogen Fluoride (HF); waste must be destined for incineration facilities equipped with acid gas scrubbers.[2]

  • Segregation: Keep strictly separate from strong oxidizing agents (e.g., Chromic acid, Permanganates) to prevent exothermic oxidation.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity profile.[2] This compound is not merely "organic waste"; it is a functionalized benzyl alcohol with specific disposal mandates.[2]

PropertySpecificationOperational Implication
Chemical Structure Fluorinated Benzyl AlcoholContains C-F bonds; requires high-temperature incineration with scrubbing.
Physical State Solid or Viscous Liquid (Low MP)May require dissolution in a compatible solvent (e.g., Dichloromethane) for liquid waste streams, or disposal as solid hazardous waste.
Flash Point > 110°C (Estimated)Combustible.[2][3] Classified as "Ignitable" under RCRA only if in a flammable solvent matrix.[2]
Reactivity Primary AlcoholSusceptible to oxidation.[2] Incompatible with acid chlorides, anhydrides, and strong oxidizers.
The "Why" Behind the Protocol
  • The Fluorine Factor: Unlike standard organic waste (C, H, O), fluorinated compounds produce Hydrogen Fluoride (HF) upon incineration. If this is mislabeled as "Non-Halogenated," it can corrode standard incinerator flues and release toxic gas, leading to severe regulatory fines and safety breaches.

  • The Methoxy Groups: The 4,5-dimethoxy substitution increases electron density on the benzene ring, making the compound potentially more reactive toward electrophiles than unsubstituted benzyl alcohol.

Pre-Disposal Assessment & Segregation[4]

Before removing the vessel from the bench, perform this self-validating assessment.

Decision Matrix: Waste Stream Selection

Use the following logic to determine the correct waste container.

WasteDecision Start Start: Waste Assessment IsPure Is the material pure (Solid/Viscous Liquid)? Start->IsPure SolidWaste Solid Waste Stream (Label: Halogenated Solid) IsPure->SolidWaste Yes IsMixed Is it dissolved in solvent? IsPure->IsMixed No SolventType Is the solvent Halogenated (e.g., DCM) or Non-Halogenated? IsMixed->SolventType HaloStream Halogenated Liquid Waste (Primary Stream) SolventType->HaloStream Halogenated Solvent SolventType->HaloStream Non-Halogenated Solvent NonHaloStream Do NOT use Non-Halogenated Stream (Move to Halogenated due to Solute) NonHaloStream->HaloStream Contamination Rule

Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorinated solute mandates the "Halogenated" stream.

Detailed Disposal Protocol

Scenario A: Disposal of Pure Compound (Expired or Surplus)

Applicability: Solid powder or viscous oil in original vial.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk during transport.[2]

  • Transfer:

    • If solid: Transfer using a chemically resistant spatula.[2]

    • If viscous liquid: Dissolve in a minimal amount of Dichloromethane (DCM) or Acetone to facilitate transfer.[2] Note: If Acetone is used, the mixture MUST still be labeled Halogenated.

  • Labeling:

    • Attach a hazardous waste tag immediately.[2][4]

    • Constituents: Write "(3-Fluoro-4,5-dimethoxyphenyl)methanol".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[2]

    • Critical Tag: Write "HALOGENATED" prominently.[2]

Scenario B: Disposal of Reaction Mixtures (HPLC Waste / Mother Liquors)

Applicability: Dilute solutions generated during synthesis or analysis.[2]

  • Segregation: Ensure the collection carboy is dedicated to Halogenated Solvents .

    • Never pour this into the "Organic Solvents (Non-Halogenated)" carboy.[2] Even trace fluorine content can disqualify a non-halogenated stream from fuel blending recycling programs.[2]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste).[2]

  • pH Adjustment: If the waste solution is acidic (common in HPLC mobile phases with TFA), neutralize to pH 5-9 using Sodium Bicarbonate before adding to the solvent drum to prevent drum corrosion.

Spill Contingency Plan

In the event of a benchtop spill, immediate containment is necessary to prevent exposure and environmental contamination.

PPE Requirements[1][2][4][6][7][8]
  • Gloves: Nitrile (Double gloving recommended, >0.11mm thickness).[2]

  • Eye Protection: Chemical Safety Goggles (Standard safety glasses are insufficient for liquid splashes).[2]

  • Respiratory: If heating or aerosolizing, use a fume hood or N95/P100 respirator.[2]

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (If >500mL) PPE 2. Don PPE (Nitrile Gloves, Goggles) Alert->PPE Contain 3. Containment (Vermiculite/Sand dams) PPE->Contain Absorb 4. Absorption (Use Inert Pads) Contain->Absorb Clean 5. Decontamination (Soap & Water Wash) Absorb->Clean Dispose 6. Disposal (Seal in Bag -> Halogenated Waste) Clean->Dispose

Figure 2: Operational workflow for spill remediation.[5]

Cleanup Steps:

  • Isolate: Mark the area.[2][6]

  • Absorb: Use inert absorbents (Vermiculite, Diatomaceous earth, or Universal Spill Pads).[2]

    • Warning: Do not use sawdust or paper towels if the spill also involves strong oxidizers.[2]

  • Collect: Scoop absorbed material into a heavy-duty plastic bag or wide-mouth jar.

  • Label: Label as "Debris contaminated with Fluorinated Benzyl Alcohol."

Regulatory & Compliance Context (US/Global)

  • EPA RCRA (USA): This compound typically falls under "Characteristic Waste" if ignitable (D001) or as part of "F-Listed" wastes if spent halogenated solvents are used in the process (F001/F002).

  • Halogen Content: The presence of Fluorine classifies this as a "Difficult to Dispose" organic. Facilities must incinerate this at >1100°C with specific residence times to destroy the C-F bond.[2]

  • Drain Disposal: Strictly Prohibited. Discharge into municipal sewer systems violates the Clean Water Act (USA) and similar global environmental regulations due to aquatic toxicity and persistence.

References

  • National Institutes of Health (NIH) - PubChem. Benzyl Alcohol Compound Summary & Safety Data.[2] Available at: [Link] (Accessed Oct 2023).[2] Note: Used for analog class properties.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Available at: [Link].[2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2] Available at: [Link].[2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] Available at: [Link].[2]

Sources

Handling

Personal protective equipment for handling (3-Fluoro-4,5-dimethoxyphenyl)methanol

Standard Operating Procedure: Safety, Handling, and Logistics for (3-Fluoro-4,5-dimethoxyphenyl)methanol As a researcher or drug development professional, handling substituted fluorinated aromatic alcohols requires a rig...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety, Handling, and Logistics for (3-Fluoro-4,5-dimethoxyphenyl)methanol

As a researcher or drug development professional, handling substituted fluorinated aromatic alcohols requires a rigorous, causality-driven approach to laboratory safety. (3-Fluoro-4,5-dimethoxyphenyl)methanol (CAS: 99423-94-6) is a highly valuable intermediate in pharmaceutical synthesis, but its physicochemical profile presents specific acute hazards [1].

This guide provides a self-validating operational blueprint, moving beyond basic compliance to explain the why behind each safety protocol, ensuring deep integration into your laboratory's Chemical Hygiene Plan [3].

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the quantitative and qualitative hazard profile of the target compound. The presence of a fluorine atom on the aromatic ring increases the molecule's lipophilicity, which can enhance dermal penetration compared to non-fluorinated analogs [2].

Table 1: Compound Identification and GHS Hazard Summary

ParameterData / ClassificationOperational Implication
Chemical Name (3-Fluoro-4,5-dimethoxyphenyl)methanolTarget compound for synthesis/assay.
CAS Number 99423-94-6Use for strict inventory tracking.
Molecular Formula C9H11FO3Halogenated organic compound.
Molecular Weight 186.18 g/mol Required for molarity calculations.
H302 Harmful if swallowedMandates strict prohibition of food/drink in the lab.
H315 Causes skin irritationRequires robust dermal barrier protection.
H319 Causes serious eye irritationMandates fully sealed ocular protection.
H335 May cause respiratory irritationRestricts handling to ventilated enclosures.

Causality-Driven PPE Selection

Safety is not about blindly wearing gear; it is about deploying specific barriers to neutralize known chemical mechanisms. The following Personal Protective Equipment (PPE) is mandatory based on the compound's GHS classification [1]:

  • Ocular Protection (Targeting H319):

    • Requirement: Tightly sealed, indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields protect against ballistic hazards but fail to prevent aerosolized particles or solvent vapors from bypassing the frame. Because this compound causes serious eye irritation, a complete orbital seal is non-negotiable.

  • Dermal Protection (Targeting H315 & Lipophilicity):

    • Requirement: Minimum 8-mil disposable nitrile gloves (double-gloving recommended during transfer) and a fully buttoned, flame-resistant (FR) lab coat with fitted cuffs.

    • Causality: Fluorinated aromatic compounds can exhibit enhanced lipid solubility, allowing them to strip natural skin oils and cause severe irritation [2]. Nitrile provides a superior chemical barrier to latex for organic aromatics. Fitted cuffs prevent the wrist from being exposed between the glove and the sleeve.

  • Respiratory Protection (Targeting H335):

    • Requirement: Handling must be restricted to a certified Class II Type A2 or B2 chemical fume hood.

    • Causality: Respiratory irritants can cause micro-abrasions in the respiratory tract, leading to inflammation. The continuous negative pressure of a fume hood ensures that any aerosolized powder or vapor is pulled away from the operator's breathing zone [3].

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating protocol, each step must confirm the success of the previous step.

Phase 1: Pre-Operational Assessment

  • Validate Engineering Controls: Check the fume hood monitor to ensure an inward face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Clear the Workspace: Remove all unnecessary equipment from the hood to prevent airflow turbulence.

  • Don PPE: Inspect nitrile gloves for micro-tears by inflating them slightly before wearing. Ensure goggles form a complete seal around the eyes.

Phase 2: Handling and Transfer

  • Static Mitigation: Because fine powders can be easily aerosolized by static electricity, use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Enclosed Weighing: Place the analytical balance inside the fume hood. If the balance is sensitive to drafts, use a draft shield within the hood, or utilize an isolated weighing enclosure equipped with HEPA filtration.

  • Seal and Secure: Immediately upon transferring the required mass, tightly reseal the source container (satisfying precautionary statement P403+P233: Store in a well-ventilated place. Keep container tightly closed) [1].

Phase 3: Post-Experiment Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surface with a paper towel dampened with isopropanol (to dissolve the organic residue), followed by a secondary wipe with mild soap and water.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water.

Emergency Response & Spill Protocol

In the event of an uncontrolled release, execute the following containment and neutralization steps:

  • Dermal Exposure: Immediately proceed to the nearest sink or safety shower. Flush the affected area with copious amounts of water and mild soap for a minimum of 15 minutes. Remove contaminated clothing immediately.

  • Ocular Exposure: Proceed to the emergency eyewash station. Hold eyelids open and flush for 15 continuous minutes. Remove contact lenses if present and easy to do. Seek immediate medical evaluation.

  • Dry Spill Containment: Do not dry-sweep, as this will aerosolize the irritant (H335). Gently cover the powder with damp absorbent pads or inert material (e.g., vermiculite). Carefully scoop the material into a hazardous waste container using a non-sparking tool.

Waste Disposal Plan

Improper disposal of fluorinated organics poses severe environmental and regulatory risks.

  • Segregation: (3-Fluoro-4,5-dimethoxyphenyl)methanol must be classified as Halogenated Organic Waste due to the presence of the fluorine atom.

  • Containment: Collect all solid waste (including contaminated gloves, weighing boats, and paper towels) in a clearly labeled, sealable, and chemically compatible hazardous waste bin.

  • Compliance: Never dispose of this compound down the drain or in standard municipal trash (satisfying P501: Dispose of contents/container to an approved waste disposal plant) [1] [3].

Operational Safety Logic Visualization

The following diagram illustrates the critical decision-making pathways for safely handling this compound.

G Start Pre-Operational Assessment (Verify Hood Airflow & Clear Space) PPE Don Causality-Driven PPE (Nitrile, Goggles, FR Lab Coat) Start->PPE Hood Execute Transfer & Weighing Inside Chemical Fume Hood PPE->Hood Spill Spill or Exposure Detected? Hood->Spill Emergency Emergency Protocol: Evacuate, Flush, & Contain Spill->Emergency  Yes   Decon Standard Decontamination (Isopropanol/Water Wipe Down) Spill->Decon  No   Waste Dispose in Designated Halogenated Organic Waste Emergency->Waste Decon->Waste

Operational safety workflow for handling (3-Fluoro-4,5-dimethoxyphenyl)methanol.

References

  • National Center for Biotechnology Information (NCBI). "OSHA Laboratory Standard - Prudent Practices in the Laboratory". National Institutes of Health. Available at:[Link]

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